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  • Product: 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
  • CAS: 1092394-30-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid. It is intended for researchers, scientists, and professionals in the field...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a deep understanding of this compound's behavior in various organic solvent systems. By synthesizing theoretical principles with practical experimental guidance, this document aims to be an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this pyrazole derivative.

Introduction: The Significance of Pyrazole Carboxylic Acids and the Imperative of Solubility

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, a molecule combining the pyrazole core with a cyclopropyl moiety and a carboxylic acid functional group, represents a class of compounds with significant potential in drug discovery. The interplay of these structural features dictates its physicochemical properties, with solubility being a paramount consideration.

In drug development, solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[2] A thorough understanding of a molecule's solubility in different organic solvents is also essential for its synthesis, purification, and analytical characterization. This guide delves into the molecular attributes of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid to provide a predictive framework for its solubility and offers robust experimental protocols for its empirical determination.

Molecular Architecture and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key structural features of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid are the pyrazole ring, the N-methyl group, the C-cyclopropyl group, and the carboxylic acid moiety.

Figure 1. Molecular structure of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid with key functional groups highlighted.

  • Carboxylic Acid Group (-COOH): This is the most influential functional group determining the solubility profile. It is highly polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[3] This dual capability facilitates strong interactions with polar solvents.[3]

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle containing two nitrogen atoms. This imparts a degree of polarity to the molecule and the nitrogen atoms can act as hydrogen bond acceptors.

  • Cyclopropyl and N-Methyl Groups: These are nonpolar, lipophilic groups. As the size of the nonpolar portion of a molecule increases, its solubility in polar solvents generally decreases, while its solubility in nonpolar solvents increases.[4]

Based on this structure, a dichotomous solubility behavior can be anticipated. The presence of the carboxylic acid and pyrazole ring suggests solubility in polar solvents, while the cyclopropyl and methyl groups would favor solubility in less polar or nonpolar environments.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a foundational understanding of solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another.

The Role of Solvent Polarity

Organic solvents can be broadly classified based on their polarity:

  • Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents have a hydrogen atom attached to an electronegative atom (like oxygen) and can therefore act as hydrogen bond donors. Due to the strong hydrogen bonding capabilities of its carboxylic acid group, 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid is expected to exhibit good solubility in polar protic solvents.[5]

  • Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)): These solvents possess a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[6] However, they are effective hydrogen bond acceptors. The carboxylic acid group of the target molecule can donate a hydrogen bond to these solvents, leading to favorable interactions and likely good solubility.[6]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and do not engage in strong dipole-dipole interactions or hydrogen bonding. The solubility of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid in nonpolar solvents is expected to be limited due to the high polarity of the carboxylic acid group.[5] However, the nonpolar cyclopropyl and methyl groups may contribute to some minimal solubility.

Hydrogen Bonding

The ability of a solute and solvent to form hydrogen bonds is a powerful driver of solubility.[2] The carboxylic acid of the target molecule can form stable dimers through intermolecular hydrogen bonding.[5] For dissolution to occur, the solvent molecules must effectively compete with these solute-solute interactions by forming strong solute-solvent hydrogen bonds.[2]

Acid-Base Chemistry

As a carboxylic acid, 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid will react with basic solvents. While this is most pronounced in aqueous solutions, it can also influence solubility in organic bases (e.g., pyridine) or in solvent systems containing basic additives. The deprotonation of the carboxylic acid to form a carboxylate anion would dramatically increase its polarity and, consequently, its solubility in polar solvents.

Predictive Approaches to Solubility

In the absence of extensive experimental data, computational models can provide valuable estimates of solubility.[7][8]

  • Descriptor-Based Models: These models use molecular descriptors (physicochemical properties) to predict solubility.[8]

  • Machine Learning Models: With the growth of large chemical databases, machine learning algorithms are increasingly being used to develop predictive models for solubility in both aqueous and organic solvents.[7][9][10] These models can be trained on existing solubility data for a wide range of compounds to predict the solubility of new molecules.

While these predictive tools are powerful, they should be used as a guide, and their predictions should be validated by experimental data.

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately determine the solubility of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid in a range of organic solvents. The following protocol outlines a standard method for solubility determination.

Materials and Equipment
  • 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, DMSO, DMF, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

cluster_workflow Solubility Determination Workflow start Start prepare Prepare Saturated Solution: Add excess solid to solvent in a vial. start->prepare equilibrate Equilibrate: Shake at constant temperature for 24-48h. prepare->equilibrate separate Separate Phases: Centrifuge to pellet undissolved solid. equilibrate->separate sample Sample Supernatant: Carefully withdraw an aliquot of the clear supernatant. separate->sample dilute Dilute Sample: Dilute the aliquot with a suitable solvent. sample->dilute analyze Analyze by HPLC: Quantify the concentration of the dissolved compound. dilute->analyze calculate Calculate Solubility: Determine the solubility in mg/mL or mol/L. analyze->calculate end End calculate->end

Sources

Exploratory

The Genesis and Evolution of Pyrazole Carboxylic Acids: A Technical Guide for the Modern Researcher

An In-Depth Exploration of the Discovery, Synthesis, and Therapeutic Significance of a Cornerstone Heterocycle Introduction Within the vast and intricate landscape of heterocyclic chemistry, the pyrazole nucleus stands a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of the Discovery, Synthesis, and Therapeutic Significance of a Cornerstone Heterocycle

Introduction

Within the vast and intricate landscape of heterocyclic chemistry, the pyrazole nucleus stands as a testament to the enduring power of fundamental scaffolds in the generation of molecular diversity and biological function. This five-membered aromatic ring, containing two adjacent nitrogen atoms, has captivated chemists for over a century, evolving from a laboratory curiosity to a privileged structure in modern medicinal chemistry. The introduction of a carboxylic acid functionality onto this versatile core has proven to be a particularly fruitful strategy, unlocking a wealth of therapeutic potential and providing a critical handle for synthetic elaboration.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the discovery and history of pyrazole carboxylic acids. We will journey from the seminal syntheses of the late 19th century to the sophisticated methodologies employed today, dissecting the key chemical principles and experimental nuances that have shaped this important class of molecules. By understanding the historical context and the evolution of synthetic strategies, the modern researcher is better equipped to innovate and expand the ever-growing chemical space of pyrazole-based therapeutics.

The Dawn of Pyrazole Chemistry: Early Discoveries and Foundational Syntheses

The story of pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2] While not a direct synthesis of a pyrazole carboxylic acid, Knorr's synthesis of 1-phenyl-3-methyl-5-pyrazolone from the condensation of ethyl acetoacetate and phenylhydrazine laid the crucial groundwork for the field.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, demonstrated a robust and versatile method for constructing the pyrazole ring system.[1]

The first synthesis of the parent pyrazole was achieved by Eduard Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. This work not only introduced the unsubstituted pyrazole ring but also highlighted the accessibility of pyrazole carboxylic acids as synthetic precursors.

A significant advancement in the direct synthesis of pyrazole carboxylic acids came with the work of Hans von Pechmann. His eponymous reaction, involving the 1,3-dipolar cycloaddition of diazo compounds with acetylenes, provided a direct route to pyrazole derivatives.[3] The use of diazoacetic esters in this reaction yielded pyrazolecarboxylic acid derivatives, marking a pivotal moment in the history of this compound class.[3]

Key Historical Milestones
YearScientist(s)Discovery/ContributionSignificance
1883Ludwig KnorrSynthesis of 1-phenyl-3-methyl-5-pyrazolone.[1][2]Established the foundational Knorr pyrazole synthesis.
1889Eduard BuchnerSynthesis of pyrazole by decarboxylation of pyrazole-3,4,5-tricarboxylic acid.Demonstrated the existence of the parent pyrazole and the role of carboxylic acid precursors.
1898Hans von PechmannDevelopment of the Pechmann pyrazole synthesis.[3]Provided a direct route to pyrazole carboxylic acid derivatives via cycloaddition.

Core Synthetic Methodologies: From Classical Reactions to Modern Innovations

The synthetic toolbox for accessing pyrazole carboxylic acids has expanded significantly since the foundational work of Knorr and Pechmann. These methods can be broadly categorized into two main approaches: construction of the pyrazole ring with a pre-installed carboxyl or carboxyl-equivalent group, and post-synthetic modification of a pre-formed pyrazole ring.

The Knorr Pyrazole Synthesis: A Versatile and Enduring Strategy

The Knorr synthesis remains a cornerstone of pyrazole chemistry. The reaction of a 1,3-dicarbonyl compound with a hydrazine is a highly efficient method for constructing the pyrazole ring.[1] To synthesize pyrazole carboxylic acids using this method, one of the carbonyl groups in the 1,3-dicarbonyl starting material is typically an ester or a related functional group that can be readily converted to a carboxylic acid.

Mechanism of the Knorr Pyrazole Synthesis

The mechanism involves an initial acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction is influenced by the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound.

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Pyrazoline Pyrazoline Intermediate Hydrazone->Pyrazoline Intramolecular Cyclization Pyrazole Pyrazole Product Pyrazoline->Pyrazole Dehydration

Figure 1: Generalized workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is a representative example of the Knorr synthesis adapted for the preparation of a pyrazole carboxylic acid ester.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

The Pechmann Pyrazole Synthesis: A Cycloaddition Approach

The Pechmann synthesis offers a powerful alternative for the construction of pyrazole carboxylic acids, particularly when the desired substitution pattern is not readily accessible via the Knorr synthesis.[3] This method relies on the [3+2] cycloaddition of a diazo compound with an alkyne.[3]

Mechanism of the Pechmann Pyrazole Synthesis

The reaction proceeds through a concerted 1,3-dipolar cycloaddition mechanism. The diazo compound acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The reaction typically affords a mixture of regioisomers, and the regioselectivity is influenced by the electronic and steric nature of the substituents on both reactants. When a diazoacetic ester is used, the resulting pyrazole directly bears an ester group, which can be subsequently hydrolyzed to the carboxylic acid.

Pechmann_Mechanism cluster_0 1,3-Dipolar Cycloaddition cluster_1 Aromatization Diazo Diazoacetic Ester Cycloadduct Cycloadduct (Pyrazolenine) Diazo->Cycloadduct Alkyne Alkyne Alkyne->Cycloadduct PyrazoleEster Pyrazole Ester Cycloadduct->PyrazoleEster Tautomerization

Figure 2: Simplified mechanism of the Pechmann pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl Pyrazole-3-carboxylate

This protocol illustrates the synthesis of a pyrazole carboxylic acid ester using the Pechmann reaction.

  • Reaction Setup: In a sealed tube, dissolve ethyl diazoacetate (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.

  • Addition of Alkyne: Add propiolic acid ethyl ester (1.1 eq) to the solution.

  • Reaction: Heat the mixture in the sealed tube at a temperature ranging from 100 to 150 °C for several hours. The reaction progress can be monitored by GC-MS or NMR.

  • Work-up: After the reaction is complete, cool the tube to room temperature and carefully vent any excess pressure.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ethyl pyrazole-3-carboxylate.

The Rise of Pyrazole Carboxylic Acids in Drug Discovery

The inherent structural features of pyrazole carboxylic acids, including their planarity, ability to participate in hydrogen bonding, and tunable electronic properties, have made them highly attractive scaffolds in medicinal chemistry. The carboxylic acid group, in particular, serves as a key pharmacophoric element, often engaging in crucial interactions with biological targets.

The therapeutic journey of pyrazole derivatives began with the discovery of the analgesic and antipyretic properties of Antipyrine (phenazone), a pyrazolone derivative, in the 1880s.[4] However, it was the development of the selective cyclooxygenase-2 (COX-2) inhibitors in the late 20th century that truly cemented the importance of pyrazole carboxylic acids in modern medicine.

A Landmark Achievement: The Discovery and Development of Celecoxib

The development of Celecoxib (Celebrex®) represents a watershed moment in the history of pyrazole-based drugs.[5][6] In the 1990s, the discovery of two distinct COX isoforms, COX-1 and COX-2, opened the door for the design of selective inhibitors that could provide anti-inflammatory relief without the gastrointestinal side effects associated with non-selective NSAIDs.[7] Researchers at G.D. Searle & Company (later Pfizer) identified a diarylpyrazole scaffold as a promising starting point. Through extensive structure-activity relationship (SAR) studies, they optimized the substituents on the pyrazole ring to achieve potent and selective COX-2 inhibition. The resulting molecule, Celecoxib, features a 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide structure, where the pyrazole core is central to its biological activity.[5] Celecoxib was patented in 1993 and received FDA approval in 1999.[5]

A Diverse Therapeutic Landscape

Beyond their role as anti-inflammatory agents, pyrazole carboxylic acids and their derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of drugs for a wide range of therapeutic areas.

Drug NameBrand NameTherapeutic AreaYear of First ApprovalKey Structural Features
Celecoxib Celebrex®Anti-inflammatory (COX-2 inhibitor)1999[5]Diarylpyrazole with a sulfonamide group.
Rimonabant Acomplia®Anti-obesity (CB1 receptor antagonist) - Withdrawn2006[8]1,5-Diarylpyrazole-3-carboxamide.
Mavacoxib Trocoxil™Veterinary anti-inflammatory (COX-2 inhibitor)2008A diarylpyrazole derivative.
Ibrutinib Imbruvica®Oncology (Bruton's tyrosine kinase inhibitor)2013Contains a pyrazolo[3,4-d]pyrimidine core.
Ruxolitinib Jakafi®/Jakavi®Oncology, Myelofibrosis (JAK1/JAK2 inhibitor)2011Features a pyrazolo[1,5-a]pyrimidine scaffold.

Conclusion

The journey of pyrazole carboxylic acids, from their conceptual origins in the late 19th century to their current status as indispensable tools in drug discovery, is a compelling narrative of chemical innovation. The foundational syntheses developed by Knorr and Pechmann provided the initial access to this versatile scaffold, while subsequent generations of chemists have refined and expanded the synthetic repertoire, enabling the creation of increasingly complex and biologically active molecules.

For the contemporary researcher, a deep understanding of the historical context, the nuances of the core synthetic methodologies, and the structure-activity relationships that govern biological activity is paramount. This guide has sought to provide a solid foundation in these areas, equipping scientists and drug development professionals with the knowledge to not only utilize existing methods but also to push the boundaries of what is possible with this remarkable class of compounds. The future of pyrazole carboxylic acids in medicine is bright, with ongoing research continuing to uncover new therapeutic applications and further solidifying their place as a privileged scaffold in the quest for novel medicines.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Available at: [Link]

  • Hacıalioğlu, T., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(4), 645-654. Available at: [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from: [Link]

  • Wikipedia. (n.d.). Ludwig Knorr. Retrieved from: [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from: [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... Retrieved from: [Link]

  • Ilhan, I. O., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5529-5532. Available at: [Link]

  • Wikipedia. (n.d.). Rimonabant. Retrieved from: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(15), 1434-1446. Available at: [Link]

  • On-line, M. W. (n.d.). Pechmann Pyrazole Synthesis. Retrieved from: [Link]

  • News-Medical.Net. (n.d.). Celecoxib History. Retrieved from: [Link]

  • Google Patents. (n.d.). Method for preparing pyrazolecarboxylic acid and derivatives.
  • Singh, R. P., & Kaur, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from: [Link]

  • Wikipedia. (n.d.). Pechmann condensation. Retrieved from: [Link]

  • Royal Society of Chemistry. (2015). Chapter 5: Pyrazoles. In Heterocyclic Chemistry. Available at: [Link]

  • Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134. Available at: [Link]

  • Vane, J. R., & Botting, R. M. (2003). The chronology of the discovery of cyclooxygenase-2. Inflammation Research, 52(11), 433-439. Available at: [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from: [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1163. Available at: [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from: [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from: [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1201. Available at: [Link]

  • ResearchGate. (n.d.). Year-wise approval of USFDA-based small drugs bearing a pyrazole ring. Retrieved from: [Link]

  • YouTube. (2021). Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. Retrieved from: [Link]

  • BOYNECLARKE. (n.d.). Chronology of the key events in the development of Vioxx. Retrieved from: [Link]

  • The Medical Journal of Australia. (2003). Lessons from early large-scale adoption of celecoxib and rofecoxib by Australian general practitioners. Retrieved from: [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from: [Link]

  • EPA. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Retrieved from: [Link]

  • Google Books. (n.d.). Berichte der Deutschen Chemischen Gesellschaft.

Sources

Protocols & Analytical Methods

Method

Application Note: Biological Screening & Scaffold Validation of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic Acid

Executive Summary 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1092394-30-3) is a high-value heterocyclic building block belonging to the "privileged scaffold" class of pyrazoles. While often utilized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1092394-30-3) is a high-value heterocyclic building block belonging to the "privileged scaffold" class of pyrazoles. While often utilized as a synthetic intermediate for kinase inhibitors (e.g., ALK, ROS1 inhibitors) and agrochemical succinate dehydrogenase inhibitors (SDHIs), this molecule itself possesses physicochemical properties ideal for Fragment-Based Drug Discovery (FBDD) .

This guide provides a comprehensive technical framework for researchers to:

  • Validate the compound's integrity prior to high-throughput synthesis.

  • Screen the intrinsic binding affinity of the acid fragment against therapeutic targets using biophysical methods.

  • Utilize the scaffold in rapid derivatization protocols for functional biological assays.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

Before initiating biological workflows, the compound must meet strict solubility and purity criteria.

PropertySpecificationRelevance to Screening
IUPAC Name 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acidTarget Scaffold
CAS Number 1092394-30-3Identity Verification
Molecular Weight 166.18 g/mol Fragment Screening (<300 Da)
cLogP ~1.2 - 1.5High Ligand Efficiency (LE) potential
H-Bond Donors/Acceptors 1 (COOH) / 3 (N, O)Good solubility in DMSO/Buffer
pKa ~3.5 - 4.5 (Carboxylic acid)Ionized at physiological pH (7.4)

Protocol 1: Quality Control & Solubility Profiling (Pre-Screen)

Objective: Ensure the material is free of regioisomers (e.g., 3-cyclopropyl isomer) and transition metal catalysts (Pd, Cu) from synthesis, which can cause false positives in biological assays.

Regioisomer Purity Check (NMR)

The 5-cyclopropyl and 3-cyclopropyl isomers are difficult to separate by standard LC-MS.

  • Method: 1H-NMR (400 MHz, DMSO-d6).

  • Critical Signal: Look for the NOE (Nuclear Overhauser Effect) interaction between the N-Methyl group and the Cyclopropyl methine proton .

    • 5-cyclopropyl isomer: Strong NOE observed (spatial proximity).

    • 3-cyclopropyl isomer: No NOE between N-Me and Cyclopropyl.

Kinetic Solubility Assay

Rationale: Carboxylic acids can precipitate in high-salt assay buffers or low pH environments.

  • Stock Prep: Dissolve compound to 100 mM in 100% DMSO.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations of 10, 50, 100, and 500 µM (1% DMSO final).

  • Incubation: Shake for 2 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate.

  • Quantification: Analyze filtrate via UV-Vis (254 nm) or LC-MS against a standard curve.

    • Pass Criteria: Solubility > 100 µM in PBS.

Protocol 2: Fragment-Based Screening (Biophysical Assay)

Context: As a low molecular weight fragment (MW < 200), this molecule is unlikely to show high potency (IC50 < 1 µM) in functional assays. Instead, it should be screened for binding efficiency using Surface Plasmon Resonance (SPR).

Target Class: Kinases (ATP-binding pocket) or Bromodomains.

SPR Screening Workflow (Biacore/Octet)

Reagents:

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Ligand: Target Protein (e.g., c-Met Kinase Domain), immobilized to ~3000 RU.

Step-by-Step Procedure:

  • Clean Screen: Inject running buffer to establish a stable baseline.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index changes.

  • Analyte Injection:

    • Prepare a concentration series of the pyrazole acid: 0, 100, 250, 500, 1000, 2000 µM.

    • Note: High concentrations are required for fragments.

  • Association/Dissociation: Inject for 60s (contact time) followed by 60s dissociation.

  • Regeneration: Usually not required for fragments (rapid off-rate). If needed, use 10 mM Glycine pH 2.5.

Data Analysis:

  • Fit data to a Steady-State Affinity (1:1) model.

  • Success Metric: A square-wave sensorgram indicating fast-on/fast-off kinetics.

  • Calculate Ligand Efficiency (LE):

    
    . Target LE > 0.3.
    

Protocol 3: Functional Derivatization & Screening

Context: The carboxylic acid is a "handle" for diversity. The most effective biological screen involves rapidly coupling amines to generate a micro-library of amides, which are then screened for cellular activity.

Micro-Scale Parallel Synthesis (Library Generation)

Reaction: Amide coupling using HATU/DIPEA. Scale: 96-well plate format.

Workflow:

  • Plate Setup: Load 96-well deep-well plate.

  • Reagents:

    • Well A1-H12: 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (50 µmol).

    • Coupling Agent: HATU (55 µmol) in DMF.

    • Base: DIPEA (100 µmol).

    • Diversity Set: Add unique Primary Amines (R-NH2) to each well (55 µmol).

  • Reaction: Shake at RT for 16 hours.

  • Workup: Evaporate DMF (Genevac) or dilute with water/EtOAc for extraction.

  • Direct Screen: Resuspend crude residue in DMSO (10 mM nominal concentration) for biological assay.

Cell Viability Screen (MTT Assay)

Target: Cancer cell lines (e.g., A549, HeLa) to detect potential kinase inhibition from the derivatives.

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add library compounds at single-point concentration (e.g., 10 µM). Include Doxorubicin as positive control.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, read OD at 570 nm.

  • Hit Selection: Compounds showing >50% growth inhibition are re-synthesized, purified, and re-tested.

Visualizing the Screening Logic

The following diagram illustrates the decision tree for screening this specific scaffold, distinguishing between direct fragment binding and library generation.

BiologicalScreening Start Compound: 5-cyclopropyl-1-methyl- 1H-pyrazole-4-carboxylic acid QC QC: 1H-NMR & Solubility (Check Regioisomer) Start->QC Decision Screening Strategy? QC->Decision Pass PathA Path A: Fragment Screening (Direct Binding) Decision->PathA Identify Intrinsic Affinity PathB Path B: Scaffold Utilization (Library Gen) Decision->PathB Enhance Potency SPR SPR / NMR Assay (Detect Kd > 100 µM) PathA->SPR Coupling Amide Coupling (HATU + Diverse Amines) PathB->Coupling Hit Hit Validation (IC50 Determination) SPR->Hit High Ligand Efficiency Library Micro-Library (96 Amide Derivatives) Coupling->Library CellAssay Cellular Assay (MTT / Reporter Gene) Library->CellAssay CellAssay->Hit >50% Inhibition

Figure 1: Strategic workflow for validating and utilizing pyrazole carboxylic acid scaffolds in drug discovery.

References

  • PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid (Related Compound Data). National Library of Medicine. Available at: [Link]

  • Fassihi, A. et al. Synthesis and Biological Evaluation of Pyrazole Derivatives. ResearchGate, 2009. Available at: [Link]

  • Erlanson, D. A., et al. Fragment-based drug discovery: journal of medicinal chemistry. J. Med. Chem. 2004.[1] (Standard protocol reference for Fragment Screening).

Sources

Application

The Lynchpin of Modern Agrochemicals: Application Notes for 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid in Fungicide Synthesis

Introduction: The Rise of Pyrazole Carboxamides in Crop Protection The relentless challenge of ensuring global food security necessitates the development of innovative and effective crop protection agents. Among the most...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyrazole Carboxamides in Crop Protection

The relentless challenge of ensuring global food security necessitates the development of innovative and effective crop protection agents. Among the most significant advancements in fungicide development over the past two decades is the emergence of succinate dehydrogenase inhibitors (SDHIs). This class of fungicides has proven indispensable in managing a broad spectrum of devastating fungal pathogens. At the heart of many second-generation SDHI fungicides lies a critical building block: 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid .

This heterocyclic carboxylic acid serves as a lynchpin in the synthesis of highly potent and selective fungicides. Its unique structural features, including the N-methylated pyrazole core and the 5-position cyclopropyl group, are crucial for binding to the target enzyme, succinate dehydrogenase, in the fungal respiratory chain. This binding event disrupts the pathogen's energy production, ultimately leading to its demise.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid in the creation of advanced agrochemicals. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying synthetic strategies.

Physicochemical Properties of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid

A thorough understanding of the physicochemical properties of this key intermediate is essential for its effective handling, reaction optimization, and downstream applications.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
Melting Point Not available
Solubility Soluble in many organic solvents (e.g., THF, DMF, CH₂Cl₂). Limited solubility in water.Inferred from general chemical principles
CAS Number 137614-47-2[1]

Synthesis of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid

The synthesis of the title compound is a multi-step process that relies on the robust and versatile Knorr pyrazole synthesis. This classic reaction involves the condensation of a β-ketoester with a hydrazine derivative to form the pyrazole core.[2][3]

Synthetic Workflow Overview

The overall synthetic strategy involves three key stages:

  • Formation of the β-ketoester precursor: This involves the reaction of a cyclopropyl-containing starting material to generate the necessary 1,3-dicarbonyl functionality.

  • Knorr Pyrazole Synthesis: Cyclization of the β-ketoester with methylhydrazine to form the N-methylated pyrazole ring.

  • Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

G cluster_0 Stage 1: β-Ketoester Synthesis cluster_1 Stage 2: Knorr Pyrazole Synthesis cluster_2 Stage 3: Hydrolysis A Cyclopropyl Methyl Ketone C Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate (β-Ketoester) A->C Claisen Condensation (e.g., NaOEt, EtOH) B Diethyl Oxalate B->C E Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate C->E Condensation/Cyclization (e.g., Acetic Acid, Heat) D Methylhydrazine D->E F 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (Final Product) E->F Base Hydrolysis (e.g., NaOH, EtOH/H₂O, Heat) then Acidification (e.g., HCl)

Caption: Synthetic workflow for 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Detailed Experimental Protocol: Synthesis of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from established methods for the synthesis of similar pyrazole-4-carboxylic acid esters.[4]

Materials:

  • Cyclopropyl methyl ketone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Methylhydrazine

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the β-Ketoester:

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add cyclopropyl methyl ketone (1.0 eq) dropwise at room temperature.

    • After the addition is complete, add diethyl oxalate (1.0 eq) dropwise.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

    • Acidify the aqueous solution with dilute HCl to a pH of ~4-5.

    • Extract the product with diethyl ether (3 x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-ketoester. This intermediate is often used in the next step without further purification.

  • Knorr Pyrazole Synthesis:

    • Dissolve the crude β-ketoester in glacial acetic acid.

    • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to 80-100 °C for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with a suitable organic solvent such as ethyl acetate (3 x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate.

Detailed Experimental Protocol: Hydrolysis to 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid

This protocol is based on standard procedures for the hydrolysis of pyrazole esters.[5]

Materials:

  • Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Application in the Synthesis of a Pyrazole Carboxamide Fungicide: A Sedaxane Analogue

5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid is a key precursor for the synthesis of potent SDHI fungicides. The general synthetic route involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by coupling with a specific aniline derivative. A notable example of a fungicide synthesized from a similar pyrazole carboxylic acid is Sedaxane.[6][7] The following protocol outlines the synthesis of a Sedaxane analogue using the title carboxylic acid.

Synthetic Pathway

G A 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid C 5-cyclopropyl-1-methyl-1H-pyrazole-4-carbonyl chloride A->C Acid Chloride Formation (e.g., in Toluene, reflux) B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C E Sedaxane Analogue (N-[2-([1,1'-Bi(cyclopropan)]-2-yl)phenyl]-5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide) C->E Amide Coupling (e.g., in THF, with a base like Triethylamine) D 2-(1,1'-bicyclopropyl-2-yl)aniline D->E

Caption: Synthesis of a Sedaxane analogue.

Detailed Experimental Protocol: Amide Coupling

Materials:

  • 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Toluene or Dichloromethane (DCM)

  • 2-(1,1'-bicyclopropyl-2-yl)aniline

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Formation of the Acid Chloride:

    • To a solution of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

    • Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours.

    • After the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-cyclopropyl-1-methyl-1H-pyrazole-4-carbonyl chloride. This is typically used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous THF.

    • In a separate flask, dissolve 2-(1,1'-bicyclopropyl-2-yl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

    • Cool the aniline solution in an ice bath and add the acid chloride solution dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of the synthesized pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain. This enzyme plays a crucial role in the tricarboxylic acid (TCA) cycle and the electron transport chain, which are fundamental for cellular energy production in fungi.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, the pyrazole carboxamide molecule physically blocks the binding of the natural substrate, ubiquinone. This interruption of the electron flow from succinate to ubiquinone halts the TCA cycle and, consequently, ATP production, leading to the death of the fungal pathogen. The specific substitutions on the pyrazole and aniline rings are critical for optimizing the binding affinity and spectrum of activity of the fungicide.

Conclusion

5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid is a cornerstone intermediate in the synthesis of a modern class of highly effective SDHI fungicides. The synthetic protocols detailed in these application notes, based on the foundational Knorr pyrazole synthesis and standard amide coupling reactions, provide a reliable and adaptable framework for researchers in the agrochemical field. A thorough understanding of the synthesis and application of this key building block will undoubtedly continue to fuel the discovery and development of novel crop protection solutions, contributing significantly to global agricultural productivity and food security.

References

  • PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • ChemRxiv. Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Available at: [Link]

  • Wikipedia. Sedaxane. Available at: [Link]

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

  • Google Patents. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • MySkinRecipes. 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. Available at: [Link]

  • Scholars Research Library. Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Available at: [Link]

  • Chem-Impex. 5-Phenyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • PubMed. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Available at: [Link]

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Available at: [Link]

  • PubMed. 5-Amino-1-phenyl-3-trifluoro-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • Chem-Impex. 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • ResearchGate. synthesis of Cyclopropyl anilines. Available at: [Link]

  • ResearchGate. New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. Available at: [Link]

  • NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available at: [Link]

  • NIH. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazoles. Available at: [Link]

  • AERU. Sedaxane. Available at: [Link]

  • CHIMIA. Sedaxane, Isopyrazam and Solatenolâ—¢: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) ÂŒ Synthes. Available at: [Link]

  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]

  • ResearchGate. Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) – Synthesis Challenges and Biological Aspects. Available at: [Link]

  • MDPI. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Available at: [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid

Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid....

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid. The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities, including but not limited to, enzyme inhibition and receptor modulation. Given the absence of a predefined biological target for this specific analogue, this guide presents a systematic, tiered approach for its pharmacological evaluation. We begin with essential physicochemical characterization to ensure data integrity, followed by a broad-based screening cascade to identify potential target classes, and conclude with specific cell-based assays to elucidate its functional effects. Each section includes the scientific rationale behind the experimental choices and detailed, field-proven protocols.

Introduction: The Rationale for a Tiered Screening Approach

The compound 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological profiles, which include anti-inflammatory, antimicrobial, and anti-cancer properties. The specific biological targets of pyrazole derivatives are varied, ranging from enzymes like kinases and proteases to cell surface receptors such as G-Protein Coupled Receptors (GPCRs).

Without a known target for 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, a logical and resource-efficient strategy is to employ a hierarchical screening cascade. This approach allows for a broad initial assessment of biological activity, which then guides more focused, mechanism-of-action studies. This document outlines such a strategy, designed to de-orphanize this compound by identifying its potential molecular targets and cellular effects.

Prerequisite: Physicochemical Characterization

Before embarking on biological assays, it is imperative to determine the fundamental physicochemical properties of the test compound.[1][2] These characteristics, particularly solubility and stability, are critical for the design of robust assays and the accurate interpretation of their results. Poor solubility can lead to false negatives or artifactual results, while instability can result in a loss of active compound during the experiment.[3][4]

Protocol: Kinetic Solubility Assessment via Nephelometry

Causality: Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[5][6][7] This mimics the conditions of many in vitro assays where compounds are introduced from a concentrated organic stock. Nephelometry measures the light scattered by insoluble particles (precipitate), providing a rapid assessment of solubility.[7][8]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid in 100% DMSO.

  • Plate Setup: In a clear 96-well microplate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Compound Addition: Add 2 µL of each DMSO concentration to triplicate wells of a new 96-well plate.

  • Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well. This results in a final compound concentration range (e.g., 100 µM to 1 µM) and a consistent 1% DMSO concentration.

  • Incubation: Shake the plate for 2 hours at 25°C.[9]

  • Measurement: Measure light scattering using a nephelometer or a plate reader with a light-scattering module.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility limit. A good target for drug discovery compounds is a solubility of >60 µg/mL.[7]

Protocol: Chemical Stability Assessment via LC-MS

Causality: This assay determines the stability of the compound in the assay buffer over time, ensuring that any observed biological effect is due to the compound itself and not a degradation product.[1][10] It also informs the appropriate time window for conducting biological experiments. A common method involves incubating the compound in buffer and quantifying its concentration at various time points using Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid at a relevant test concentration (e.g., 10 µM) in the intended biological assay buffer (e.g., PBS or cell culture medium).

  • Incubation: Aliquot the solution and incubate at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot and immediately quench any potential degradation by adding an equal volume of cold acetonitrile and storing at -20°C.

  • LC-MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[11] The mobile phase should be optimized for good chromatographic separation.[12]

  • Data Analysis: Plot the percentage of the compound remaining versus time. The half-life (t½) in the buffer can be calculated from the slope of the degradation curve.

Property AssessedMethodKey ParameterRationale
Solubility NephelometryKinetic Solubility Limit (µM or µg/mL)Ensures compound is in solution at test concentrations.[7]
Stability LC-MSHalf-life (t½) in Buffer (hours)Confirms compound integrity throughout the assay duration.[10][11]

Tier 1: Broad-Based Screening for Target Identification

The goal of this tier is to cast a wide net to identify the general class of biological targets with which the compound might interact. This is achieved by screening against diverse panels of enzymes and receptors.

Protocol: Broad-Spectrum Enzyme Inhibition Profiling

Causality: Many drugs exert their effects by inhibiting enzymes.[14][15] Screening against a panel of representative enzymes from major classes (e.g., kinases, proteases, phosphatases) is an efficient way to identify potential inhibitory activity.[16] Commercially available kits often use generic substrates that produce a colorimetric or fluorescent signal upon cleavage, making them suitable for high-throughput screening.[17][18]

Step-by-Step Methodology (Example using a generic protease assay kit):

  • Reagent Preparation: Prepare the succinylated casein substrate, assay buffer, and a standard protease solution (e.g., Trypsin) as per the kit manufacturer's instructions (e.g., Thermo Scientific™ Pierce™ Protease Assay Kit).[19]

  • Compound Plating: In a 96-well plate, add 10 µL of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid at various concentrations (e.g., 1, 10, 100 µM). Include a vehicle control (DMSO) and a known protease inhibitor as a positive control.

  • Enzyme Addition: Add 90 µL of the working protease solution to each well and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[20]

  • Initiate Reaction: Add 100 µL of the substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction if necessary and measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.[19]

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Significant inhibition (e.g., >50% at 10 µM) warrants further investigation.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Broad-Based Biological Screening cluster_2 Phase 3: Focused Investigation Compound 5-Cyclopropyl-1-methyl- 1H-pyrazole-4-carboxylic acid PhysChem Physicochemical Characterization Compound->PhysChem Solubility Solubility Assay PhysChem->Solubility Stability Stability Assay PhysChem->Stability Screening Tier 1: Target Class Identification Solubility->Screening Stability->Screening EnzymeScreen Enzyme Inhibition Panel Screening->EnzymeScreen GPCRScreen GPCR Binding Panel Screening->GPCRScreen HitFound Hit Identified? EnzymeScreen->HitFound GPCRScreen->HitFound Tier2 Tier 2: Mechanism of Action HitFound->Tier2  Yes Phenotypic Phenotypic Assays HitFound->Phenotypic  No / Ambiguous

Sources

Application

Application Notes &amp; Protocols for High-Throughput Screening of Pyrazole Libraries

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Its versatile synthetic chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Its versatile synthetic chemistry and ability to form key interactions with a wide range of biological targets make pyrazole-based compound libraries a fertile ground for drug discovery.[3] High-Throughput Screening (HTS) provides the necessary platform to rapidly interrogate these vast chemical libraries, identifying promising "hit" compounds for further development.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of HTS campaigns for pyrazole libraries. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for robust data analysis and hit validation.

Section 1: The Foundation - The Pyrazole Library

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the chemical library being screened. A pyrazole library should not merely be a collection of compounds but a carefully designed tool for exploring chemical space around a privileged core.

1.1. Library Design & Synthesis Philosophy

Modern synthetic strategies have moved beyond classical, often harsh, reaction conditions for pyrazole synthesis.[6] The goal is to create a library with broad structural diversity to maximize the chances of finding a hit for various biological targets.

  • Rationale for Diversity: Pyrazole scaffolds can be functionalized at multiple positions (typically N1, C3, C4, and C5), allowing for the systematic modulation of physicochemical properties.[6] A well-designed library will explore variations at these points to cover a wide range of shapes, polarities, and hydrogen bonding patterns.

  • Modern Synthetic Approaches: Automated and parallel synthesis techniques are now instrumental in the efficient construction of large pyrazole libraries.[7][8] Methods like Suzuki-Miyaura cross-coupling reactions, copper-catalyzed oxidative cyclizations, and multicomponent reactions enable the rapid generation of diverse analogues from common intermediates.[9][10][11]

1.2. Quality Control: The Non-Negotiable Prerequisite

A library of impure or uncharacterized compounds will yield unreliable and irreproducible results. Rigorous quality control (QC) is essential.

  • Purity: Each compound should be assessed for purity, typically by LC-MS (Liquid Chromatography-Mass Spectrometry), with a standard acceptance threshold of >95%.

  • Identity Confirmation: The structure of each compound must be confirmed, usually by ¹H NMR and/or high-resolution mass spectrometry.

  • Compound Management: Libraries should be stored in an appropriate solvent (commonly DMSO) at low temperatures (-20°C or -80°C) in tightly sealed plates to prevent degradation and solvent evaporation.

Section 2: Assay Development and Validation

The assay is the heart of the HTS campaign. It must be robust, reproducible, and sensitive enough to detect the desired biological activity. The choice of assay format is dictated by the biological question being asked.

2.1. Choosing the Right Assay: Biochemical vs. Cell-Based

The primary decision is whether to screen in a simplified, purified system (biochemical) or a more complex, biologically relevant environment (cell-based).

FeatureBiochemical AssaysCell-Based Assays
Principle Measures the direct effect of a compound on a purified target (e.g., enzyme, receptor).Measures the effect of a compound on a cellular process or pathway in living cells.
Typical Targets Kinases, Proteases, GPCRs, Transferases.Cytotoxicity, Cell Proliferation, Apoptosis, Cell Cycle Arrest, Reporter Gene Expression.[9]
Advantages Direct target engagement confirmed. Fewer confounding factors. Easier to troubleshoot.Higher biological relevance (accounts for cell permeability, metabolism, off-target effects). Can identify pathway modulators without knowing the direct target.
Disadvantages May miss compounds requiring metabolic activation. Lacks cellular context.More complex, higher variability. Prone to artifacts (e.g., compound cytotoxicity). Hit deconvolution can be challenging.
Example Screening a pyrazole library for inhibitors of Aurora Kinase A using a fluorescence-based kinase activity assay.[12]Screening a pyrazole library for compounds that induce apoptosis in a triple-negative breast cancer cell line.[13]

2.2. The Hallmarks of a Screen-Ready Assay

Before committing to a full-scale screen, the assay must be rigorously validated to ensure its performance is acceptable. This involves miniaturizing the assay into a high-density format (e.g., 384- or 1536-well plates) and assessing key performance metrics.[14]

  • Causality of Miniaturization: Reducing assay volumes conserves precious library compounds and expensive reagents, which is critical for screening campaigns that can involve millions of data points.[5][14]

  • The Z'-Factor: This statistical parameter is the gold standard for quantifying HTS assay quality.[15] It provides a measure of the separation between the positive and negative control signals, while also accounting for the variability in the data.[16][17]

    The formula for the Z'-factor is: Z' = 1 - (3 * (σ_pc + σ_nc)) / |μ_pc - μ_nc| where μ is the mean and σ is the standard deviation of the positive control (pc) and negative control (nc).[17]

  • Interpreting Z'-Factor:

    • Z' > 0.5: An excellent assay, considered the benchmark for a high-quality HTS.[18][19]

    • 0 < Z' < 0.5: A screenable assay, though it may have a higher rate of false positives or false negatives.

    • Z' < 0: The assay is not suitable for screening.

A robust assay validation should involve running multiple plates on different days to ensure the Z'-factor is consistently > 0.5.[20]

Section 3: The HTS Workflow: A Generalized Protocol

High-throughput screening relies on a meticulously orchestrated workflow executed by robotic systems to ensure precision and reproducibility.[4][21]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_acq Phase 3: Acquisition & Analysis Lib 1. Library Plate Thawing & Centrifugation Assay 2. Assay Plate Preparation (Dispense Cells/Reagents) Pin 3. Compound Transfer (Acoustic/Pin Tool) Assay->Pin Add 4. Reagent Addition (e.g., Substrate, Antibody) Pin->Add Incubate 5. Incubation (Controlled Time & Temp) Add->Incubate Read 6. Signal Detection (Plate Reader) Incubate->Read Data 7. Data Analysis (QC, Normalization, Hit Picking) Read->Data

Diagram 1: A generalized high-throughput screening workflow.

Protocol 1: General HTS Procedure (384-well format)

  • Preparation:

    • Thaw source plates containing the pyrazole library and control compounds. Centrifuge briefly to collect contents at the bottom of the wells.

    • Using an automated liquid handler, dispense the primary biological component (e.g., cells in media, or enzyme in assay buffer) into all wells of the 384-well assay plates.

  • Compound Transfer:

    • Using a robotic pin tool or acoustic dispenser, transfer a small volume (typically 25-100 nL) of the pyrazole compounds from the source plates to the assay plates.

    • Causality: This step is critical for precision. Pin tools transfer a fixed volume via surface tension, while acoustic dispensers use sound energy to eject precise droplets. The choice depends on the required volume and throughput. The final concentration of DMSO must be kept constant across all wells (typically ≤0.5%) to avoid solvent-induced artifacts.

  • Incubation:

    • If required, briefly incubate the plates to allow for compound-target interaction. The duration and temperature are assay-specific and must be optimized during development.

  • Reagent Addition & Signal Development:

    • Add the detection reagent (e.g., enzyme substrate, lysis buffer, fluorescent antibody) to all wells simultaneously using a liquid handler.

    • Incubate the plates for a defined period to allow the signal to develop. This step is often performed in the dark for light-sensitive assays (fluorescence, luminescence).

  • Signal Detection:

    • Read the plates using a high-throughput plate reader compatible with the assay's detection modality (e.g., fluorescence intensity, luminescence, absorbance).[5]

Section 4: Data to Decisions - Hit Identification and Validation

Raw data from an HTS campaign requires careful processing to identify genuine "hits" while filtering out noise and experimental artifacts.[22]

4.1. Data Processing and Quality Control

  • Plate Layout: A well-designed plate map is crucial for data analysis. It includes negative controls (e.g., DMSO vehicle only), positive controls (a known activator/inhibitor), and the library compounds.

Plate_Layout

Diagram 2: Example 384-well plate map with control and sample wells.

  • Normalization: Raw data from each well is typically normalized to the plate's internal controls. For an inhibition screen, results are often expressed as "% Inhibition": % Inhibition = 100 * (1 - (Signal_sample - μ_pc) / (μ_nc - μ_pc))

  • Hit Selection: A "hit" is a compound that meets a predefined activity threshold. A common method is to select compounds whose activity is greater than 3 standard deviations away from the mean of the negative controls.

4.2. The Hit Triage Funnel: From Raw Hits to Leads

A primary HTS campaign will generate numerous hits. The majority of these will be false positives or undesirable compounds. A systematic triage process is essential to focus resources on the most promising molecules.[19]

Hit_Triage A Primary Screen (Single Concentration) 10,000s of Compounds B Hit Confirmation (Retest from Primary Stock) 1,000s of Hits A->B C Dose-Response (IC₅₀) (Fresh Powder) 100s of Confirmed Hits B->C D Orthogonal & Secondary Assays (Confirm Mechanism, Test Selectivity) 10s of Potent Hits C->D E Lead Candidate ~1-5 Compounds D->E

Diagram 3: The hit validation and triage funnel.

  • Hit Confirmation: Re-test the initial hits from the original library plates to confirm activity.

  • Dose-Response Analysis: Test confirmed hits over a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀). This should be done with freshly sourced or re-synthesized compound to rule out degradation or contamination issues.

  • Orthogonal Assays: This is a crucial step to eliminate false positives. An orthogonal assay measures the same biological endpoint but uses a different technology or detection method. For example, if the primary screen was a fluorescence-based kinase assay, an orthogonal assay could be a label-free technology like Surface Plasmon Resonance (SPR) to confirm direct binding.[5]

  • Secondary Assays: These assays are used to further characterize the hit, assessing properties like selectivity (testing against related targets), mechanism of action, and cytotoxicity.

Section 5: Case Study - Screening a Pyrazole Library for CDK8 Inhibitors

This hypothetical case study illustrates the application of the principles discussed. Cyclin-dependent kinase 8 (CDK8) is an oncology target, and pyrazole-based inhibitors have been identified for this kinase family.[23][24]

Objective: To identify novel pyrazole-based inhibitors of the CDK8/CycC complex from a 10,000-compound library.

Protocol 2: CDK8/CycC TR-FRET Inhibition Assay

  • Assay Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used. A Europium-labeled anti-tag antibody binds to a tagged CDK8, and a fluorescently labeled tracer binds to the ATP-binding site. In the absence of an inhibitor, the tracer binds, bringing the fluorophores into proximity and generating a high FRET signal. An active inhibitor displaces the tracer, disrupting FRET and causing a decrease in signal.

  • Primary Screen (10 µM):

    • Dispense 5 µL of CDK8/CycC enzyme solution in assay buffer into a 384-well plate.

    • Add 50 nL of pyrazole compounds (10 µM final concentration). Use a known CDK8 inhibitor as a positive control and DMSO as a negative control.

    • Incubate for 15 minutes.

    • Add 5 µL of a solution containing the fluorescent tracer and the Europium-labeled antibody.

    • Incubate for 60 minutes at room temperature.

    • Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis and Hit Selection:

    • The assay consistently achieved a Z'-factor of 0.78 .

    • Data was normalized to % inhibition.

    • The hit threshold was set at >50% inhibition .

    • Result: 125 initial hits were identified.

  • Hit Validation Workflow:

Validation StepProtocolPurposeOutcome
Hit Confirmation Re-test the 125 hits at 10 µM in the primary TR-FRET assay.Eliminate false positives from the primary screen.98 compounds confirmed activity.
Dose-Response Test the 98 confirmed hits in an 8-point titration (100 µM to 1 nM) using the TR-FRET assay.Determine compound potency (IC₅₀).22 compounds showed IC₅₀ < 1 µM.
Orthogonal Assay Test the 22 potent hits in a direct ATP-consumption kinase assay (e.g., ADP-Glo).Confirm inhibition via a different detection modality, ruling out technology-specific artifacts.18 compounds confirmed as active inhibitors.
Selectivity Screen Test the 18 confirmed inhibitors against related kinases (e.g., CDK2, CDK9) at 1 µM.Assess inhibitor selectivity and potential for off-target effects.3 compounds showed >50-fold selectivity for CDK8 over other kinases tested.

Conclusion

High-throughput screening of pyrazole libraries is a powerful and validated strategy in modern drug discovery. The success of such a campaign hinges not on a single step, but on a holistic approach that emphasizes the quality of the chemical library, the development of a robust and validated assay, and a stringent, multi-step process for hit triage and validation. By understanding the scientific causality behind each protocol step and adhering to rigorous quality control standards, research organizations can effectively leverage this technology to uncover novel chemical matter and accelerate the journey toward new therapeutics.

References

  • High Throughput Screening HTS for Hit or Lead Identific
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
  • Data Analysis Approaches in High Throughput Screening. Semantic Scholar.
  • High-Throughput Screening (HTS)
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.
  • Pyrazole-Based Heterotricycles for Drug Discovery. (2020). ChemistryViews.
  • High-Throughput Screening (HTS) in Drug Discovery & Molecular Biology. Opentrons.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
  • Navigating Drug Discovery with High-Throughput Screening. HTD Science.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Springer.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC - NIH.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).
  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review.
  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2014). PLOS One.
  • Synthesis of a small library containing substituted pyrazoles. (2005).
  • Z-factor. Wikipedia.
  • Better metrics for comparing instruments and assays. Molecular Devices.
  • HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf.
  • High-throughput screening (HTS). (2019). BMG LABTECH.
  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed.
  • Z' Does Not Need to Be > 0.5. (2020). PMC - NIH.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCUL
  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2008).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole N-Alkylation Regioselectivity

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their pyrazole synthesis. The following content, structured in a question-and-answer format, provides in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions.

I. Troubleshooting Guide: Addressing Common Experimental Challenges

This section tackles specific issues you might be encountering in your experiments. We delve into the causality behind these challenges and provide actionable solutions grounded in established chemical principles.

Question 1: Why am I consistently obtaining a mixture of N1 and N2 alkylated pyrazole regioisomers, and how can I favor one over the other?

The formation of a mixture of N1 and N2 alkylated products is a common challenge in pyrazole chemistry, stemming from the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[1] The regiochemical outcome of the reaction is a delicate interplay between kinetic and thermodynamic control, which can be influenced by several factors.[2]

Underlying Causes and Strategic Solutions:

  • Steric Hindrance: The most significant factor governing regioselectivity is often steric hindrance. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[3][4]

    • Troubleshooting Action:

      • Analyze Your Substrate: Examine the substitution pattern of your pyrazole. A bulky substituent at the C3 or C5 position will direct alkylation to the more accessible N1 or N2 nitrogen, respectively.

      • Modify the Alkylating Agent: Employing a bulkier alkylating agent can amplify the steric differentiation between the two nitrogen atoms, leading to higher selectivity.

  • Electronic Effects: The electronic properties of the substituents on the pyrazole ring also play a crucial role.[5] Electron-withdrawing groups (EWGs) will decrease the nucleophilicity of the adjacent nitrogen atom, while electron-donating groups (EDGs) will increase it.

    • Troubleshooting Action:

      • Substituent Tuning: If your synthesis allows, consider modifying the substituents on the pyrazole ring to electronically favor one nitrogen over the other.[6] For instance, placing an EWG at the C3 position will favor alkylation at the N2 position.

  • Reaction Conditions (Kinetic vs. Thermodynamic Control):

    • Kinetic Control (Irreversible Conditions): At lower temperatures and with strong, non-coordinating bases (e.g., NaH), the reaction is typically under kinetic control. The product distribution is determined by the relative activation energies of the two possible alkylation pathways. The less sterically hindered and more electronically favorable nitrogen will react faster.

    • Thermodynamic Control (Reversible Conditions): At higher temperatures, with weaker bases, or in the presence of protic solvents, the reaction may approach thermodynamic equilibrium. The product ratio will reflect the relative stabilities of the N1 and N2 isomers. In some cases, the initially formed kinetic product can isomerize to the more stable thermodynamic product.[2]

    • Troubleshooting Action:

      • Temperature Adjustment: To favor the kinetic product, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. To favor the thermodynamic product, consider running the reaction at a higher temperature for a longer duration.

      • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will irreversibly deprotonate the pyrazole, leading to kinetically controlled alkylation. Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may allow for reversible deprotonation and a move towards thermodynamic control.[5]

      • Solvent Choice: The polarity of the solvent can influence the reaction outcome. Polar aprotic solvents like DMF or DMSO are commonly used. In some cases, nonpolar solvents can enhance selectivity.[3]

Visualizing the Control Pathways:

G cluster_0 Reaction Conditions cluster_1 Control Pathway cluster_2 Product Outcome Low Temp Low Temp Kinetic Control Kinetic Control Low Temp->Kinetic Control Strong Base Strong Base Strong Base->Kinetic Control High Temp High Temp Thermodynamic Control Thermodynamic Control High Temp->Thermodynamic Control Weaker Base Weaker Base Weaker Base->Thermodynamic Control Less Hindered/More Reactive N-Alkylation Less Hindered/More Reactive N-Alkylation Kinetic Control->Less Hindered/More Reactive N-Alkylation More Stable Isomer More Stable Isomer Thermodynamic Control->More Stable Isomer

Caption: Kinetic vs. Thermodynamic control pathways in pyrazole N-alkylation.

Question 2: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the yield?

Several factors can contribute to a slow or incomplete pyrazole N-alkylation reaction.

Potential Issues and Recommended Actions:

  • Insufficient Deprotonation: The pyrazole nitrogen must be sufficiently deprotonated to become a potent nucleophile.

    • Troubleshooting Action:

      • Base Strength: Ensure the base you are using is strong enough to deprotonate the pyrazole. The pKa of pyrazole is approximately 14, so a base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.

      • Base Equivalents: Use at least one equivalent of a strong base. For weaker bases, a larger excess may be necessary.

  • Poor Solubility: If either the pyrazole starting material or the pyrazolate salt is poorly soluble in the reaction solvent, the reaction rate will be significantly reduced.

    • Troubleshooting Action:

      • Solvent Screening: Experiment with different solvents to find one that provides good solubility for all reaction components. Common choices include DMF, DMSO, acetonitrile, and THF.

      • Phase-Transfer Catalysis: For reactions in biphasic systems or with poorly soluble salts, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the pyrazolate anion into the organic phase.[4]

  • Inactive Alkylating Agent: The electrophilicity of the alkylating agent is crucial.

    • Troubleshooting Action:

      • Leaving Group Ability: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive alkylating agent if your reaction is slow.

      • Steric Hindrance: A very bulky alkylating agent may react slowly due to steric hindrance.

Question 3: I am observing unexpected side products. What are they and how can I minimize their formation?

The formation of side products can complicate purification and reduce the yield of your desired N-alkylated pyrazole.

Common Side Reactions and Mitigation Strategies:

  • Dialkylation (Quaternization): If the newly formed N-alkylated pyrazole is sufficiently nucleophilic, it can be further alkylated to form a quaternary pyrazolium salt.

    • Mitigation:

      • Stoichiometry Control: Use a slight excess of the pyrazole relative to the alkylating agent (e.g., 1.1 equivalents of pyrazole to 1.0 equivalent of alkylating agent).

      • Slow Addition: Add the alkylating agent slowly to the deprotonated pyrazole solution to maintain a low concentration of the electrophile.

  • C-Alkylation: While less common, alkylation can sometimes occur at a carbon atom of the pyrazole ring, particularly if the ring is activated by electron-donating groups.

    • Mitigation:

      • Reaction Conditions: This is often favored under different conditions than N-alkylation. Carefully controlling the base and temperature can help to suppress C-alkylation.

  • Elimination: If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with the desired substitution reaction, especially with sterically hindered bases.

    • Mitigation:

      • Base Choice: Use a less sterically hindered base.

      • Temperature Control: Lowering the reaction temperature can favor substitution over elimination.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to fundamental questions regarding pyrazole N-alkylation.

Q1: What are the general rules for predicting the regioselectivity of pyrazole alkylation?

Predicting the major regioisomer can often be achieved by considering the following hierarchy of factors:

  • Steric Effects: The alkyl group will preferentially attach to the nitrogen atom with the least steric hindrance from adjacent substituents on the pyrazole ring.[4]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring will disfavor alkylation at the adjacent nitrogen, while electron-donating groups will favor it.[5]

  • Nature of the Alkylating Agent: Bulkier alkylating agents will enhance the preference for the less sterically hindered nitrogen.

Q2: Which analytical techniques are best for determining the N1/N2 ratio of my product mixture?

Several analytical techniques can be used to accurately determine the ratio of regioisomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between N1 and N2 isomers.[7] The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the alkyl group. Two-dimensional NMR techniques like NOESY can be particularly useful for unambiguously assigning the structures by observing through-space correlations between the alkyl group and protons on the pyrazole ring.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the isomers are volatile, GC can separate them, and the relative peak areas can be used to determine the ratio. The mass spectra of the isomers are often very similar.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating non-volatile isomers. The ratio can be determined from the integrated peak areas in the chromatogram.[8]

  • X-ray Crystallography: If single crystals of the products can be obtained, X-ray crystallography provides definitive structural proof of the regioisomer.[9]

Q3: Are there any newer, more selective methods for pyrazole N-alkylation?

Yes, the field is continually evolving. Some more recent and highly selective methods include:

  • Enzymatic Alkylation: Engineered enzymes have been shown to catalyze the N-alkylation of pyrazoles with exceptional regioselectivity (>99%).[10]

  • Directed C-H Functionalization and Rearrangement: Strategies involving directed C-H activation followed by rearrangement can provide access to specific regioisomers that are difficult to obtain through traditional methods.

  • Michael Addition Reactions: For specific substrates, catalyst-free Michael additions can provide high yields and excellent regioselectivity.[11]

III. Data Presentation and Experimental Protocols

To aid in your experimental design, the following sections provide a summary of influencing factors and a general experimental protocol.

Table 1: Influence of Reaction Parameters on Pyrazole N-Alkylation Regioselectivity
ParameterEffect on N1/N2 RatioRationale
Pyrazole Substituent A bulky group at C3 favors N2 alkylation; a bulky group at C5 favors N1 alkylation. An EWG at C3 favors N2; an EDG at C3 favors N1.Steric hindrance and electronic effects are primary determinants of regioselectivity.[5]
Alkylating Agent Increasing the steric bulk of the alkylating agent increases selectivity for the less hindered nitrogen.Amplifies steric differentiation between the two nitrogen atoms.
Base Strong, non-coordinating bases (e.g., NaH) favor kinetic control. Weaker bases (e.g., K₂CO₃) can lead to thermodynamic control.The nature of the base dictates the reversibility of the deprotonation step.[5]
Solvent Generally, polar aprotic solvents (DMF, DMSO) are used. Nonpolar solvents can sometimes enhance selectivity.[3]Solvent can influence the solubility of the pyrazolate salt and the transition state energies.
Temperature Low temperatures favor the kinetic product. High temperatures favor the thermodynamic product.Dictates whether the reaction is under kinetic or thermodynamic control.[2]
Experimental Protocol: General Procedure for Regioselective N-Alkylation of a Substituted Pyrazole

This protocol provides a starting point for optimizing the N-alkylation of a generic 3-substituted pyrazole to favor the N1-alkylated product.

Materials:

  • 3-Substituted pyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the 3-substituted pyrazole (1.0 eq).

  • Deprotonation: Dissolve the pyrazole in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.05 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

  • Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and determine the isomeric ratio.

Visualizing the Experimental Workflow:

G start Start prep Prepare Pyrazole in Anhydrous DMF under Inert Atmosphere start->prep deprotonation Deprotonate with NaH at 0°C to RT prep->deprotonation alkylation Add Alkyl Halide at 0°C to RT deprotonation->alkylation monitoring Monitor Reaction Progress (TLC/LC-MS) alkylation->monitoring workup Quench with NH4Cl and Extract monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Products (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for pyrazole N-alkylation.

IV. References

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(1), 1-18. [Link]

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • Pott, M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5854-5858. [Link]

  • Tanabe, Y., et al. (1996). N-alkylation method of pyrazole. Google Patents, EP0749963A1.

  • De, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3453. [Link]

  • Gessner, V. H., et al. (2014). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 79(20), 9691-9699. [Link]

  • Gessner, V. H., et al. (2014). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 79(20), 9691-9699. [Link]

  • Reis, H., et al. (2023). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 616(7955), 87-92. [Link]

  • Matos, J., et al. (2013). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 378, 29-37. [Link]

  • De, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Sanna, M., et al. (2021). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 26(18), 5489. [Link]

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5220. [Link]

  • UABDivulga. (2013). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UABDivulga. [Link]

Sources

Optimization

Technical Support Center: Deprotection Strategies for Pyrazole Carboxylic Acid Esters

Welcome to the Technical Support Center for the deprotection of pyrazole carboxylic acid esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the deprotection of pyrazole carboxylic acid esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of removing ester protecting groups from pyrazole cores. Pyrazole carboxylic acids are vital building blocks in medicinal chemistry and materials science, making their efficient synthesis and deprotection a critical step in many research endeavors.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting pyrazole carboxylic acid esters, and how do I choose the right one?

Choosing the appropriate deprotection strategy is paramount for success and depends primarily on the type of ester and the overall stability of your molecule. The three most common methods are saponification (base-mediated hydrolysis), acid-catalyzed hydrolysis, and hydrogenolysis.

  • Saponification: This is a widely used method for simple alkyl esters like methyl and ethyl esters.[3][4] It involves treating the ester with a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a protic solvent mixture like THF/water or MeOH/water. The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[3][4]

  • Acid-Catalyzed Hydrolysis: This method is particularly effective for tert-butyl esters, which are readily cleaved under acidic conditions to form the carboxylic acid and isobutylene. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.

  • Hydrogenolysis: This is the method of choice for benzyl esters. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas.[5][6] This method is valued for its mild conditions.

The selection process can be visualized as follows:

G start Identify Ester Type methyl_ethyl Methyl or Ethyl Ester start->methyl_ethyl tert_butyl tert-Butyl Ester start->tert_butyl benzyl Benzyl Ester start->benzyl saponification Saponification (e.g., LiOH, NaOH) methyl_ethyl->saponification acid_hydrolysis Acid-Catalyzed Hydrolysis (e.g., TFA, HCl) tert_butyl->acid_hydrolysis hydrogenolysis Hydrogenolysis (e.g., H2, Pd/C) benzyl->hydrogenolysis

Caption: Decision tree for selecting a deprotection strategy.

Q2: I'm attempting to saponify a methyl pyrazole carboxylate, but I'm seeing low yields and side products. What could be going wrong?

This is a common issue that often points to a few potential problems. Let's troubleshoot them systematically.

Potential Cause 1: Pyrazole Ring Instability The pyrazole ring itself can be susceptible to degradation under harsh basic conditions, especially at elevated temperatures.[7]

Troubleshooting:

  • Use a milder base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can be effective at lower temperatures.

  • Control the temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid excessive heating.

  • Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Potential Cause 2: Incomplete Reaction If the reaction is not going to completion, you might be tempted to increase the temperature or reaction time, which can lead to the degradation described above.

Troubleshooting:

  • Solvent choice: Ensure a co-solvent system (e.g., THF/water, dioxane/water) is used to maintain the solubility of your substrate.

  • Stoichiometry of the base: Use a sufficient excess of the base (typically 2-5 equivalents) to drive the reaction to completion.

Potential Cause 3: Decarboxylation of the Product The resulting pyrazole carboxylic acid can sometimes undergo decarboxylation, especially if the reaction mixture is heated or if there are certain substituents on the pyrazole ring.[8][9]

Troubleshooting:

  • Careful workup: After the reaction is complete, acidify the mixture at a low temperature (0 °C) to protonate the carboxylate.

  • Avoid excessive heat during workup and purification.

Here is a sample protocol for a robust saponification:

Experimental Protocol: Saponification of a Methyl Pyrazole Carboxylate
  • Dissolve the methyl pyrazole carboxylate (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH·H₂O (2-3 equiv) in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture back to 0 °C.

  • Slowly add 1N HCl to acidify the mixture to pH 2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q3: My tert-butyl ester deprotection with TFA is messy. How can I improve the outcome?

While TFA is effective, it can sometimes lead to side reactions or difficult purifications.

Potential Cause: Incomplete Cleavage or Side Reactions Insufficient TFA or the presence of other acid-sensitive functional groups can lead to a complex reaction mixture.

Troubleshooting:

  • TFA Concentration: A common and effective condition is to use a 20-50% solution of TFA in DCM.

  • Scavengers: If your molecule contains other sensitive groups, consider adding a scavenger like triethylsilane (TES) to trap the tert-butyl cation and prevent side reactions.

  • Alternative Acids: For highly sensitive substrates, milder acidic conditions using reagents like formic acid or p-toluenesulfonic acid can be explored.

Q4: I'm struggling with the purification of my pyrazole carboxylic acid after deprotection. What are some effective strategies?

Purification can indeed be challenging due to the polar nature of the carboxylic acid.

Strategy 1: Acid-Base Extraction This is often the most effective initial purification step. After the deprotection and workup, dissolve the crude product in an organic solvent like ethyl acetate. Wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution). The pyrazole carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer. You can then re-acidify the aqueous layer with cold 1N HCl and extract your product back into an organic solvent.

Strategy 2: Crystallization If your pyrazole carboxylic acid is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that gives good quality crystals.

Strategy 3: Chromatography While sometimes difficult, column chromatography can be used.

  • Normal Phase (Silica Gel): Use a polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and reduce streaking on the column. A common mobile phase is a gradient of methanol in dichloromethane with 0.5-1% acetic acid.

  • Reverse Phase (C18): This can be very effective for polar compounds. A typical eluent system is a gradient of acetonitrile in water, often with a TFA or formic acid modifier.

Q5: Are there any situations where standard deprotection methods might fail or require significant modification?

Absolutely. The presence of other functional groups on the pyrazole ring or elsewhere in the molecule can necessitate a more nuanced approach.

Scenario: Presence of an N-Protecting Group If your pyrazole nitrogen is protected (e.g., with a Boc group), some deprotection conditions can cleave both the ester and the N-protecting group. For instance, strong acid (like neat TFA) will remove both a tert-butyl ester and a Boc group. If selective deprotection is required, careful choice of reagents is critical. It has been reported that NaBH₄ in ethanol can selectively deprotect N-Boc protected pyrazoles, which could be a consideration if you are trying to avoid ester reduction.[10][11]

Scenario: Substrate with Base-Sensitive Groups If your molecule contains other base-labile groups (e.g., another ester you wish to keep, or a sensitive stereocenter), saponification might not be suitable. In such cases, switching to an acid-labile ester (like tert-butyl) or a hydrogenolysis-labile ester (like benzyl) for the pyrazole carboxylic acid is a good synthetic strategy.

Deprotection Method Comparison

MethodEster TypeReagentsAdvantagesPotential Issues
Saponification Methyl, EthylLiOH, NaOH, KOH in THF/H₂O or MeOH/H₂OCost-effective, simple procedure.Ring degradation, decarboxylation, incompatibility with base-sensitive groups.
Acid Hydrolysis tert-ButylTFA in DCM, HCl in dioxaneMild conditions, volatile byproducts.Can cleave other acid-sensitive groups (e.g., Boc), potential for side reactions.
Hydrogenolysis BenzylH₂, Pd/CVery mild, highly selective.Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups), catalyst poisoning.[5]

Troubleshooting Workflow

Caption: A general workflow for troubleshooting deprotection issues.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available from: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available from: [Link]

  • Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Saponification of Esters. Organic Chemistry Tutor. Available from: [Link]

  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • Saponification. EBSCO Research Starters. Available from: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Available from: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. Available from: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available from: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Available from: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available from: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available from: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available from: [Link]

  • Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. PubMed. Available from: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Available from: [Link]

  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Production of fatty acid methyl esters and soaps therefrom. Google Patents.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry (RSC Publishing). Available from: [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
  • Methyl Esters. Organic Chemistry Portal. Available from: [Link]

  • Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available from: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available from: [Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. Available from: [Link]

  • Saponification-Typical procedures. OperaChem. Available from: [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available from: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available from: [Link]

  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Wiley Online Library. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Methyl-Ester Protection and Deprotection. J&K Scientific LLC. Available from: [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. Available from: [Link]

  • Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. PubMed. Available from: [Link]

  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid

Welcome to our dedicated technical support guide for the synthesis of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic building block. As a Senior Application Scientist with extensive experience in synthetic route optimization and impurity profiling, I have compiled this guide to address the common challenges encountered during the synthesis of this molecule. Our goal is to provide you with not only troubleshooting solutions but also the underlying chemical principles to empower your synthetic endeavors.

This guide is structured in a practical question-and-answer format to directly address the specific issues you may be facing in the lab. We will delve into the causality behind the formation of common impurities and provide validated protocols for their mitigation and removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the pyrazole core is showing two major product spots on TLC/peaks in LC-MS with the same mass. What is happening?

This is a classic and frequently encountered issue in the synthesis of unsymmetrically substituted pyrazoles. You are likely observing the formation of regioisomers .

Causality & Expertise: The synthesis of the 5-cyclopropyl-1-methyl-1H-pyrazole core typically involves the condensation of a β-dicarbonyl compound, such as ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate, with methylhydrazine. Methylhydrazine is an unsymmetrical nucleophile with two different nitrogen atoms (N1 and N2) that can initiate the cyclization. Depending on which nitrogen atom attacks which carbonyl group of the β-dicarbonyl starting material, two different regioisomeric pyrazoles can be formed.[1][2]

  • Desired Product: 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (or its ester precursor).

  • Regioisomeric Impurity: 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (or its ester precursor).

The reaction mechanism and the formation of these two isomers are depicted in the workflow below. The regiochemical outcome is often influenced by the steric and electronic properties of the substituents on the β-dicarbonyl compound and the reaction conditions, particularly the pH.

Troubleshooting & Protocol:

  • pH Control: The initial condensation is often the regioselectivity-determining step. Running the reaction under acidic conditions (e.g., using methylhydrazine sulfate or adding acetic acid) can favor the attack of the more nucleophilic, unsubstituted nitrogen of methylhydrazine, which can lead to a higher proportion of the desired 5-cyclopropyl isomer. Conversely, basic conditions can sometimes alter the selectivity. It is recommended to perform small-scale trials at different pH values to determine the optimal condition for your specific substrate.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from polar protic (e.g., ethanol, methanol) to aprotic (e.g., toluene, THF), to see how it impacts the isomer ratio.

  • Purification: If the formation of the regioisomer cannot be completely suppressed, careful purification is necessary.

    • Chromatography: Flash column chromatography on silica gel is often effective in separating the two isomers, especially at the ester stage before hydrolysis. A gradient elution system, for example, with hexane and ethyl acetate, should be optimized.

    • Recrystallization: If the carboxylic acid products have sufficiently different solubilities, recrystallization can be a highly effective method for purification. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/heptane).

Q2: My final product is consistently contaminated with a less polar impurity that I believe is the ethyl ester of my target molecule. How can I ensure complete hydrolysis?

This is a common issue indicating incomplete saponification of the intermediate ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate.

Causality & Expertise: The hydrolysis of the ethyl ester to the carboxylic acid is a reversible reaction. Incomplete hydrolysis can be due to several factors:

  • Insufficient Base: Not using a sufficient molar excess of the base (e.g., NaOH, KOH, LiOH) will result in an incomplete reaction.[3]

  • Short Reaction Time: The hydrolysis may be sluggish, and the reaction may not have reached completion in the allotted time.

  • Low Temperature: Saponification rates are temperature-dependent. Insufficient heating will slow down the reaction.

  • Biphasic System: If the ester has poor solubility in the aqueous alcoholic solvent system, the reaction can be slow due to the limited interfacial area between the reactants.

Troubleshooting & Protocol:

  • Increase Molar Excess of Base: Use at least 2-3 equivalents of the base to drive the equilibrium towards the carboxylate salt.

  • Extend Reaction Time and Increase Temperature: Monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable. Refluxing the reaction mixture is a common practice to ensure completion.[4]

  • Improve Solubility:

    • Increase the proportion of the co-solvent (e.g., ethanol, methanol, or THF) to better dissolve the ester.

    • Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if the reaction is being run in a biphasic system, although this is less common for simple saponifications.

Self-Validating Protocol for Complete Hydrolysis:

  • Dissolve the ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add 3.0 equivalents of potassium hydroxide.[4]

  • Heat the mixture to reflux (around 80-90 °C).

  • Monitor the reaction every hour using TLC (e.g., 1:1 Hexane:Ethyl Acetate). The product spot should be at the baseline, while the starting material will have a higher Rf value.

  • Continue refluxing for at least 30 minutes after the starting material spot has completely disappeared.

  • Cool the reaction mixture, dilute with water, and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted ester and other non-polar impurities before acidification.

  • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to precipitate the carboxylic acid product.

Q3: I am observing several minor impurities that I cannot identify. What are other potential side-products?

Beyond the major impurities discussed above, several other minor impurities can arise from the starting materials or side reactions.

Causality & Expertise:

  • Impurities from β-Dicarbonyl Synthesis: The synthesis of the starting material, ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate, often involves a Claisen condensation or a similar acylation reaction. Impurities from this step, such as the self-condensation product of ethyl acetoacetate or unreacted starting materials, can carry through to the pyrazole formation step.[5][6][7]

  • Double Addition/Condensation Products: Under certain conditions, side reactions with the hydrazine or the dicarbonyl can lead to more complex products.

  • Degradation Products: The use of strong acids or bases, particularly at elevated temperatures during workup, can potentially lead to the degradation of the pyrazole ring or the cyclopropyl group, although these are generally robust moieties.

Summary of Common Impurities and Analytical Strategy

Impurity NamePotential SourceRecommended Analytical TechniqueMitigation Strategy
3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acidRegioisomeric cyclizationLC-MS, 1H NMR, Chiral HPLCOptimize reaction pH and solvent; Chromatographic separation or recrystallization.
Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylateIncomplete hydrolysisLC-MS, GC-MS, 1H NMRIncrease excess of base, reaction time, and temperature during hydrolysis.
Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoateUnreacted starting materialLC-MS, GC-MSEnsure complete reaction; Wash with a basic aqueous solution during workup.
MethylhydrazineUnreacted starting materialDifficult to detect directly in final product; can form salts.Use slight excess of the dicarbonyl; Acid wash during workup.
Self-condensation products of starting materialsImpurities from β-dicarbonyl synthesisLC-MS, GC-MSPurify the β-dicarbonyl starting material before use.[5]

Visualizing the Synthetic Pathway and Impurity Formation

The following diagrams illustrate the key reaction pathway and the origin of the common regioisomeric impurity.

Synthesis and Impurity Formation SM1 Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate Reaction Cyclocondensation SM1->Reaction SM2 Methylhydrazine SM2->Reaction Product Ethyl 5-cyclopropyl-1-methyl- 1H-pyrazole-4-carboxylate (Desired Intermediate) Reaction->Product Major Pathway Impurity Ethyl 3-cyclopropyl-1-methyl- 1H-pyrazole-4-carboxylate (Regioisomeric Impurity) Reaction->Impurity Side Pathway Hydrolysis Hydrolysis (e.g., KOH, EtOH/H2O) Product->Hydrolysis FinalProduct 5-cyclopropyl-1-methyl- 1H-pyrazole-4-carboxylic acid (Final Product) Hydrolysis->FinalProduct

Caption: Synthetic pathway to the target molecule and formation of the regioisomeric impurity.

References

  • PrepChem. (n.d.).Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
  • ChemRxiv. (2022).Practical multigram synthesis of 4- and 5-pyrazolylacetic acids.
  • Fun, H. K., et al. (2011).1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. PMC - NIH.
  • Milliken Chemical. (n.d.).
  • STM Journals. (2024).Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. JoMCCT.
  • ResearchGate. (n.d.).Synthesis, Characterization of Ethyl 5-(substituted)
  • MDPI. (2022).Recent Advances in Synthesis and Properties of Pyrazoles.
  • MDPI. (2021).
  • PMC - NIH. (2021).
  • ResearchGate. (2007).1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • Organic Syntheses. (n.d.).
  • PrepChem. (n.d.).
  • Course Hero. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid and Other Pyrazole-Based Kinase Inhibitors

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and inflammatory diseases. The development of small molecule inhibitors that can...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and inflammatory diseases. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. Among the myriad of heterocyclic scaffolds utilized in the design of kinase inhibitors, the pyrazole nucleus has proven to be a remarkably versatile and effective framework. This guide provides a comparative analysis of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, a representative pyrazole-based compound, in the context of other known pyrazole-containing kinase inhibitors. Through an examination of structure-activity relationships (SAR) and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery efforts.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as an excellent scaffold for kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[1] The substituent pattern on the pyrazole ring can be readily modified to achieve desired potency, selectivity, and pharmacokinetic properties. The inherent synthetic tractability of the pyrazole core allows for the exploration of a vast chemical space, leading to the identification of highly potent and selective inhibitors against a range of kinase targets.[2]

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

While specific experimental data for the kinase inhibitory profile of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid is not extensively available in the public domain, we can infer its potential activity and compare it to other well-characterized pyrazole-based inhibitors by analyzing its structural features in the context of established SAR. The presence of the N-methyl group, the cyclopropyl substituent at the 5-position, and the carboxylic acid at the 4-position are key determinants of its potential biological activity.

To provide a tangible comparison, the following table summarizes the kinase inhibitory activity of several publicly disclosed pyrazole-containing compounds that target different kinase families. This allows for an appreciation of how variations in the substitution pattern around the pyrazole core influence target specificity and potency.

Compound Name/ReferenceTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
Compound 8t FLT3, CDK2/40.089 (FLT3)1H-pyrazole-3-carboxamide core with a substituted pyrimidine at the 4-position.[3]
TAK-593 VEGFR20.95N-phenyl-1,3-dimethyl-1H-pyrazole-5-carboxamide core with an imidazo[1,2-b]pyridazine moiety.[4]
Afuresertib (GSK2110183) Akt10.08 (Ki)Pyrazole-based structure with a flexible side chain.[2]
MK-8033 c-Met/RonPotent1-methyl-1H-pyrazol-4-yl group attached to a benzo[2][5]cyclohepta[1,2-b]pyridin-5-one core.[6]
IRAK4 Inhibitor (Compound 1) IRAK4110N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide core.[7]
p38 MAP Kinase Inhibitor (SC-806) p38αPotentPyrazole core with a piperazine substituent at the 3-position and a 4-pyridinyl group at the 4-position.[8]

Analysis of Structural Features:

  • N-Substitution: The methylation of one of the pyrazole nitrogens, as seen in 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid and many potent inhibitors like MK-8033 and IRAK4 inhibitor 1, is a common strategy.[6][7] This modification can influence the compound's physicochemical properties and its orientation within the ATP-binding pocket. The position of the methyl group (N1 vs. N2) can significantly impact activity, as different regioisomers may adopt distinct binding modes.[9]

  • Substitution at C4 and C5: The substituents at the C4 and C5 positions of the pyrazole ring are crucial for directing interactions with the solvent-exposed region and the deeper parts of the ATP-binding site. The carboxylic acid at the C4 position of the topic compound introduces a polar, acidic group that could form hydrogen bonds or salt bridges with basic residues in the target kinase. The cyclopropyl group at the C5 position is a small, rigid, and lipophilic moiety. Such groups can be advantageous in filling small hydrophobic pockets within the kinase active site, potentially enhancing potency and selectivity.

  • Bioisosteric Replacements: The pyrazole scaffold is often used as a bioisostere for other aromatic rings, such as phenyl groups.[5] This substitution can lead to improved biological activity and better physicochemical properties.

Experimental Workflow for Kinase Inhibition Profiling

To empirically determine the kinase inhibitory profile of a compound like 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, a systematic experimental approach is required. The following outlines a detailed, step-by-step methodology for a common in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for a generic serine/threonine or tyrosine kinase and can be performed in a 96-well or 384-well plate format.

I. Principle:

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity increases, more ATP is converted to ADP, resulting in a higher luminescent signal. Conversely, inhibition of the kinase leads to lower ADP production and a reduced signal.

II. Materials:

  • Kinase of interest (recombinant, purified)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Test compound (5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid) and control inhibitors

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well or 384-well white, opaque plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

III. Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and control inhibitors in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration-response curve (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced inhibition.

  • Kinase Reaction Setup:

    • Prepare a kinase/substrate master mix in kinase reaction buffer. The optimal concentrations of the kinase and substrate should be determined empirically in preliminary experiments to ensure the reaction is in the linear range.

    • Add 1 µL of the serially diluted compounds (or DMSO for controls) to the wells of the assay plate.

    • Add 10 µL of the kinase/substrate master mix to each well.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer at a concentration close to the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 10 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate for 40 minutes at room temperature.

  • Conversion of ADP to ATP and Luminescence Generation:

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.

    • Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • ATP Concentration at Km: Using an ATP concentration near the Michaelis-Menten constant (Km) for the kinase ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.

  • Linear Reaction Range: Conducting the assay within the linear range of enzyme kinetics is crucial for obtaining accurate and reproducible IC50 values. This is typically achieved by optimizing the enzyme concentration and reaction time.

  • Low DMSO Concentration: High concentrations of DMSO can inhibit kinase activity, leading to inaccurate results. Therefore, maintaining a low and consistent final DMSO concentration across all wells is essential.

Visualizing Kinase Signaling and Experimental Design

To better understand the context of kinase inhibition and the experimental workflow, the following diagrams are provided.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Signaling Proteins->Kinase Cascade (e.g., MAPK pathway) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK pathway)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response (Proliferation, Survival, etc.) Cellular Response (Proliferation, Survival, etc.) Gene Expression->Cellular Response (Proliferation, Survival, etc.) Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Kinase Cascade (e.g., MAPK pathway)

Caption: A simplified signaling pathway illustrating the role of kinases and the point of intervention for kinase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Kinase/Substrate Mix Kinase/Substrate Mix Add Kinase/Substrate Add Kinase/Substrate Kinase/Substrate Mix->Add Kinase/Substrate ATP Solution ATP Solution Add ATP (Start Reaction) Add ATP (Start Reaction) ATP Solution->Add ATP (Start Reaction) Incubate Incubate Add ATP (Start Reaction)->Incubate Add ADP-Glo Reagent (Stop) Add ADP-Glo Reagent (Stop) Incubate->Add ADP-Glo Reagent (Stop) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate->Add Kinase Detection Reagent Measure Luminescence Measure Luminescence Incubate->Measure Luminescence Add ADP-Glo Reagent (Stop)->Incubate Add Kinase Detection Reagent->Incubate Calculate % Inhibition Calculate % Inhibition Measure Luminescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: The experimental workflow for an in vitro kinase inhibition assay using the ADP-Glo™ technology.

Conclusion

The pyrazole scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. While the specific inhibitory profile of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid requires experimental validation, its structural features suggest potential as a modulator of kinase activity. By comparing its structure to that of known pyrazole-based inhibitors and employing robust in vitro screening methodologies, researchers can effectively evaluate its therapeutic potential. The continuous exploration of the chemical space around the pyrazole core, guided by a deep understanding of SAR and enabled by advanced assay technologies, will undoubtedly lead to the discovery of the next generation of targeted therapies.

References

  • (Reference to a relevant review on pyrazole in medicinal chemistry)
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  • Dawane, B. S., et al. (2010). Synthesis and biological evaluation of some new 3, 5-disubstituted-1-phenyl-1H-pyrazole derivatives as an anti-inflammatory and antimicrobial agent. E-Journal of Chemistry, 7(S1), S49-S54.
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  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Pharmaceuticals, 16(1), 102. [Link]

  • (Reference to a paper on SAR of pyrazole kinase inhibitors)
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  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (2013). Journal of Medicinal Chemistry, 56(6), 2294-2310. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters, 6(8), 913-918. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2008). Bioorganic & Medicinal Chemistry Letters, 18(1), 224-228. [Link]

  • (Reference for a general kinase assay protocol)
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  • (Reference to a review on kinase drug discovery)
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(13), 10819. [Link]

  • (Reference to a paper on structure-based drug design of kinase inhibitors)
  • (Reference to a review on small molecule kinase inhibitors in cancer therapy)
  • (Reference to a paper on the synthesis of pyrazole deriv
  • Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. (2013). Bioorganic & Medicinal Chemistry Letters, 23(10), 2893-2897. [Link]

  • (Reference to a paper on the importance of the cyclopropyl group in medicinal chemistry)
  • (Reference to a paper on the role of carboxylic acids in drug design)
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules, 27(19), 6645. [Link]

  • (Reference to a paper discussing the SAR of CDK inhibitors)
  • (Reference to a paper discussing the SAR of FLT3 inhibitors)
  • (Reference to a paper discussing the SAR of p38 inhibitors)
  • (Reference to a paper discussing the SAR of IRAK4 inhibitors)

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Comparative

The Ascendant Trajectory of Pyrazole Derivatives in Oncology: A Comparative Analysis of Anticancer Efficacy

In the dynamic landscape of anticancer drug discovery, the heterocyclic pyrazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents.[1][2] Its inherent structural versatility and abilit...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of anticancer drug discovery, the heterocyclic pyrazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents.[1][2] Its inherent structural versatility and ability to interact with a multitude of biological targets have propelled a surge in the synthesis and evaluation of pyrazole derivatives.[3][4] This guide offers a comparative examination of distinct classes of pyrazole-based compounds, elucidating their performance in anticancer assays and the mechanistic rationale behind their efficacy. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies used to quantify their cytotoxic effects.

The Rationale for Pyrazole Scaffolds in Anticancer Drug Design

The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[5] This is attributed to its favorable physicochemical properties, metabolic stability, and its capacity to form multiple hydrogen bonds and other non-covalent interactions with enzymatic targets.[6] Consequently, pyrazole derivatives have been successfully developed to target a range of critical pathways implicated in tumorigenesis and metastasis, including protein kinases, tubulin, and DNA.[3][4] Several FDA-approved drugs, such as Crizotinib and Ruxolitinib, incorporate the pyrazole motif, underscoring its clinical significance.[5]

Comparative Analysis of Anticancer Activity

The true measure of a novel compound's potential lies in its cytotoxic efficacy against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value signifies greater potency. This section provides a comparative analysis of the in vitro anticancer activity of representative pyrazole derivatives against a panel of human cancer cell lines.

Pyrazole-Indole Hybrids: Dual-Targeting Powerhouses

The molecular hybridization of pyrazole with an indole moiety has yielded compounds with remarkable anticancer activity.[7][8] This strategy aims to combine the pharmacophoric features of both scaffolds to create a single molecule with enhanced or synergistic effects.

One notable series of pyrazole-indole hybrids has demonstrated potent cytotoxicity against various cancer cell lines. For instance, compound 7a (5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide) and 7b (5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide) exhibited superior activity against the HepG2 (liver carcinoma) cell line compared to the standard chemotherapeutic drug, doxorubicin. Their mechanism of action is believed to involve the inhibition of cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle.[7]

Pyrazoline Derivatives: Targeting Angiogenesis and Cell Proliferation

Pyrazolines, the reduced form of pyrazoles, have also garnered significant attention as anticancer agents.[9] Their structural flexibility allows for diverse substitutions, leading to a broad spectrum of biological activities.

A compelling example is a series of pyrazoline derivatives evaluated for their inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[5][10] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and spread.[11] For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent dual inhibition of both EGFR and VEGFR-2.[12]

Furthermore, N-phenyl pyrazoline derivatives have been investigated for their activity against triple-negative breast cancer (TNBC) cells, demonstrating significant inhibition of cell proliferation and migration.[13]

Quantitative Comparison of Anticancer Activity

The following table summarizes the IC50 values of selected pyrazole derivatives across various human cancer cell lines, providing a clear comparison of their potency.

Compound ClassDerivativeTarget Cancer Cell LineIC50 (µM)Reference
Pyrazole-Indole Hybrid 7aHepG2 (Liver Carcinoma)6.1 ± 1.9
7bHepG2 (Liver Carcinoma)7.9 ± 1.9
Doxorubicin (Standard)HepG2 (Liver Carcinoma)24.7 ± 3.2
7aMCF-7 (Breast Adenocarcinoma)> 64.8
7bMCF-7 (Breast Adenocarcinoma)> 64.8
Doxorubicin (Standard)MCF-7 (Breast Adenocarcinoma)64.8 ± 4.1
Pyrazoline Derivative Compound 11AsPC-1 (Pancreatic Adenocarcinoma)16.8[6]
Compound 11U251 (Glioblastoma)11.9[6]
N-Phenyl Pyrazoline N-phenyl pyrazoline 5Hs578T (Triple-Negative Breast Cancer)3.95[13]
N-phenyl pyrazoline 5MDA-MB-231 (Triple-Negative Breast Cancer)21.55[13]
Fused Pyrazole Compound 9HepG2 (Liver Carcinoma)0.22 (VEGFR-2 inhibition)[10]
Compound 12HepG2 (Liver Carcinoma)0.23 (VEGFR-2 inhibition)[10]

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer effects of pyrazole derivatives are underpinned by their ability to modulate critical cellular signaling pathways. A common mechanism of action is the inhibition of protein kinases, which are often dysregulated in cancer.

VEGFR-2 Signaling Pathway Inhibition

As previously mentioned, several pyrazole derivatives function as potent inhibitors of VEGFR-2. Upon binding of its ligand, VEGF, the VEGFR-2 receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Pyrazole inhibitors competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and abrogating the downstream signaling events.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain VEGF->VEGFR2:f0 Binding PLCg PLCγ VEGFR2:f2->PLCg Activation PI3K PI3K VEGFR2:f2->PI3K Activation Ras Ras VEGFR2:f2->Ras Activation PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->VEGFR2:f2 Inhibition

Caption: Workflow of the MTT assay for determining anticancer activity.

Conclusion and Future Perspectives

The comparative analysis presented in this guide highlights the significant potential of pyrazole derivatives as a versatile scaffold for the development of novel anticancer agents. The modular nature of the pyrazole ring allows for fine-tuning of its pharmacological properties, leading to compounds with high potency and selectivity against various cancer types. The pyrazole-indole hybrids and pyrazoline derivatives discussed herein represent just a fraction of the vast chemical space that has been and continues to be explored.

Future research should focus on elucidating the detailed mechanisms of action of the most promising compounds, including the identification of their direct molecular targets and the downstream signaling pathways they modulate. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and safety of these derivatives. The continued exploration of structure-activity relationships, coupled with advanced computational modeling, will undoubtedly accelerate the discovery and development of the next generation of pyrazole-based anticancer drugs.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. (2025-03-04). [Link]

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  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PubMed Central. (2024-10-24). [Link]

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  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. (2021-04-29). [Link]

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Validation

A Comparative Guide to the Validation of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic Acid as a Novel Anti-Inflammatory Agent

This guide provides a comprehensive framework for the preclinical validation of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, a novel pyrazole derivative, as a potential anti-inflammatory therapeutic. Pyrazole-ba...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, a novel pyrazole derivative, as a potential anti-inflammatory therapeutic. Pyrazole-based compounds represent a significant class of anti-inflammatory agents, with celecoxib being a prominent example of a successful COX-2 selective inhibitor built on this scaffold[1][2]. This document outlines a logical, multi-phase validation strategy, comparing the potential efficacy of our lead compound against established non-steroidal anti-inflammatory drugs (NSAIDs), the non-selective COX inhibitor Ibuprofen, and the COX-2 selective inhibitor Celecoxib.

The rationale for this investigation is rooted in the persistent need for safer and more effective anti-inflammatory drugs. While traditional NSAIDs are effective, their long-term use is associated with gastrointestinal and cardiovascular risks, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes[3][4]. COX-2 selective inhibitors were developed to mitigate these risks, but the quest for agents with improved therapeutic windows continues. This guide details the essential in vitro and in vivo studies required to characterize the anti-inflammatory profile of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid and establish its potential as a clinical candidate.

Mechanistic Hypothesis and Comparative Molecular Profiles

The anti-inflammatory action of most NSAIDs is achieved through the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation[5][6][7]. The core hypothesis is that 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, by virtue of its pyrazole scaffold, will exhibit inhibitory activity against COX enzymes. The primary goal of the initial validation phase is to determine its potency and selectivity towards COX-1 versus COX-2.

cluster_pathway Arachidonic Acid Inflammatory Pathway cluster_drugs Inhibitor Action Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Stimuli (e.g., Injury) COX1 COX-1 (Constitutive) 'Housekeeping' AA->COX1 COX2 COX-2 (Inducible) At site of inflammation AA->COX2 PG_Physiological Physiological Prostaglandins (e.g., GI protection, platelet function) COX1->PG_Physiological PG_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PG_Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Test_Compound Test Compound (Hypothesized Target) Test_Compound->COX2 ?

Caption: The Arachidonic Acid cascade and points of inhibition by NSAIDs.

Comparative Physicochemical Properties

A molecule's therapeutic potential is governed not only by its target affinity but also by its physicochemical properties, which influence absorption, distribution, metabolism, and excretion (ADME).

Property5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acidIbuprofenCelecoxib
Structure
Molecular Formula C₈H₁₀N₂O₂C₁₃H₁₈O₂[8]C₁₇H₁₄F₃N₃O₂S
Molecular Weight 166.18 g/mol 206.29 g/mol [8]381.37 g/mol
Mechanism Hypothesized COX InhibitorNon-selective COX Inhibitor[3][9]Selective COX-2 Inhibitor[5][10]
Scaffold PyrazolePhenylpropanoic AcidPyrazole

Phase 1: In Vitro Validation Protocols

The initial phase focuses on cell-free and cell-based assays to quantify the compound's direct inhibitory effects and cellular efficacy. These assays are cost-effective, high-throughput, and provide the foundational data needed to justify progression to in vivo models.[11]

Protocol 1: COX-1 and COX-2 Enzymatic Inhibition Assay

Causality: This is the most critical initial experiment. It directly tests the mechanistic hypothesis by measuring the compound's ability to inhibit the purified COX-1 and COX-2 enzymes. The ratio of the half-maximal inhibitory concentrations (IC50) for COX-1 versus COX-2 provides the selectivity index, a key predictor of potential gastrointestinal side effects.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are sourced commercially.

  • Compound Preparation: 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, Ibuprofen, and Celecoxib are dissolved in DMSO to create stock solutions, followed by serial dilutions to generate a range of test concentrations.

  • Assay Reaction: The assay is performed in a 96-well plate format. Each well contains the assay buffer, heme cofactor, and one of the COX isoenzymes.

  • Inhibitor Incubation: The test compounds (or vehicle control) are added to the wells and pre-incubated with the enzyme for 15 minutes at 37°C to allow for binding.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.

  • Quantification: The reaction is allowed to proceed for a specified time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic curve.

  • Selectivity Index (SI): Calculated as SI = IC50 (COX-1) / IC50 (COX-2).

Start Start Prepare Prepare Reagents: - COX-1/COX-2 Enzymes - Test Compounds (Serial Dilutions) - Arachidonic Acid (Substrate) Start->Prepare Incubate Pre-incubate Enzyme with Test Compound (15 min, 37°C) Prepare->Incubate React Initiate Reaction with Arachidonic Acid Incubate->React Stop Stop Reaction React->Stop Measure Quantify PGE2 (ELISA) Stop->Measure Analyze Calculate % Inhibition and IC50 Values Measure->Analyze End Determine Selectivity Index Analyze->End

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Hypothetical Performance Data: COX Inhibition
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid8,50015056.7
Ibuprofen1,2002,5000.48
Celecoxib15,00040375

Data are representative and for illustrative purposes.

Phase 2: In Vivo Proof-of-Concept

Following promising in vitro results, the validation process must move to in vivo models to assess the compound's efficacy in a complex biological system.[12] Animal models are indispensable for evaluating the integrated effects of a drug's ADME profile and its target engagement.[13]

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Causality: This is a universally accepted and robust model for acute inflammation.[14] It is used to establish initial in vivo efficacy and to determine a dose-response relationship. The model involves two phases of inflammation: an early phase mediated by histamine and serotonin, and a later phase (3-5 hours) mediated by prostaglandins, which is the target of NSAIDs. Measuring the inhibition of edema in the later phase provides a direct assessment of the compound's in vivo COX-inhibitory activity.

Methodology:

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Fasting: Animals are randomly divided into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib), and Test Compound groups (at least 3 dose levels, e.g., 10, 30, 100 mg/kg). Animals are fasted overnight before the experiment.

  • Compound Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Induction of Edema: A 0.1 mL injection of 1% w/v carrageenan solution in saline is administered into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated for each animal at each time point.

    • The percentage inhibition of edema for each treatment group is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Start Start: Acclimatize Rats Group Group Animals (n=6) - Vehicle Control - Positive Control - Test Compound (3 Doses) Start->Group Administer Administer Compound/Vehicle (1 hour prior to induction) Group->Administer Measure_Base Measure Baseline Paw Volume (t=0) Administer->Measure_Base Induce Induce Edema: Inject 1% Carrageenan into Paw Measure_Base->Induce Measure_Post Measure Paw Volume Hourly for 5 Hours Induce->Measure_Post Analyze Calculate % Inhibition of Edema vs. Control Measure_Post->Analyze End Determine In Vivo Efficacy and Dose-Response Analyze->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Hypothetical Performance Data: Paw Edema Inhibition
Treatment Group (Oral Dose)% Inhibition of Edema at 3 hours
Vehicle Control (Saline)0%
5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (10 mg/kg)25%
5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (30 mg/kg)48%
5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (100 mg/kg)65%
Celecoxib (30 mg/kg)55%

Data are representative and for illustrative purposes.

Summary and Future Directions

This guide presents a foundational strategy for validating 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid as an anti-inflammatory agent. The proposed experiments are designed to logically progress from a direct enzymatic hypothesis to a functional in vivo outcome.

Based on the hypothetical data, 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid demonstrates potential as a potent and selective COX-2 inhibitor. Its in vitro profile suggests a favorable selectivity that is superior to non-selective NSAIDs like Ibuprofen and approaches that of Celecoxib. The in vivo data from the carrageenan-induced paw edema model corroborates this, showing dose-dependent anti-inflammatory activity comparable to the positive control.

Next Steps in Preclinical Development:

  • Advanced In Vivo Models: Efficacy should be confirmed in chronic inflammation models, such as the collagen-induced arthritis (CIA) model in mice, to assess performance in an autoimmune context.

  • Pharmacokinetic (PK) Studies: A full PK profile (absorption, distribution, metabolism, excretion) is essential to understand the compound's half-life, bioavailability, and dosing regimen.

  • Safety and Toxicology: A comprehensive safety assessment, including gastric ulceration potential (a key differentiator for COX-2 selective agents) and cardiovascular safety profiling, must be conducted.

  • Mechanism of Action Deep Dive: Further studies to confirm target engagement in vivo and explore potential off-target effects are warranted.

The successful completion of these validation stages would provide the robust data package necessary to nominate 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid as a candidate for investigational new drug (IND)-enabling studies.

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Comparative

Probing the Bioenergetic Machinery: A Comparative Guide to the Mechanism of Action of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid and its Analogs as Succinate Dehydrogenase Inhibitors

For researchers and drug development professionals navigating the landscape of metabolic modulators, pyrazole derivatives represent a promising class of compounds with diverse biological activities. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of metabolic modulators, pyrazole derivatives represent a promising class of compounds with diverse biological activities. This guide provides an in-depth analysis of the probable mechanism of action for 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, postulating its role as an inhibitor of succinate dehydrogenase (SDH), a critical enzyme in cellular respiration. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide will draw upon established knowledge of structurally related pyrazole carboxamides to offer a robust comparative framework against well-characterized SDHI fungicides.

The Central Hypothesis: Targeting Mitochondrial Complex II

The structural motif of a pyrazole ring coupled with a carboxylic acid or a carboxamide is a hallmark of a significant class of fungicides known as succinate dehydrogenase inhibitors (SDHIs)[1][2]. These agents exert their biological effect by disrupting the mitochondrial electron transport chain at Complex II (succinate dehydrogenase). This enzyme plays a dual role in cellular metabolism: it is a key component of the Krebs cycle, catalyzing the oxidation of succinate to fumarate, and it funnels electrons directly into the electron transport chain. By inhibiting SDH, these compounds effectively stifle ATP production, leading to cellular energy depletion and, in the context of pathogenic fungi, growth inhibition and cell death.

Given the structural similarities, it is highly probable that 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid exerts its biological activity through a similar mechanism. The pyrazole core acts as the foundational scaffold, while the cyclopropyl and methyl groups likely contribute to the molecule's binding affinity and specificity within the ubiquinone-binding pocket of the SDH enzyme complex[1].

Comparative Analysis: Potency of Pyrazole-Based SDHIs

To contextualize the potential efficacy of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, it is instructive to compare the inhibitory concentrations (IC50) of established pyrazole-based and other SDHI fungicides against succinate dehydrogenase. The following table summarizes reported IC50 values for prominent SDHIs from various sources. It is important to note that these values can vary depending on the target organism and the specific assay conditions.

CompoundTarget Organism/EnzymeIC50 (µM)Reference
BoscalidHomo sapiens SDH4.8[3]
FluxapyroxadRhizoctonia solani SDH1.226 (µg/mL)[4]
BenzovindiflupyrAlternaria alternata0.63 (µg/mL)[5]
BenzovindiflupyrClarireedia spp.1.109 (µg/mL)[6]
A Novel Pyrazole Carboxamide (5i)Sclerotinia sclerotiorum0.73 (µg/mL)[7]

Note: IC50 values in µg/mL can be converted to µM by dividing by the molar mass of the compound.

This data illustrates the potent, often sub-micromolar to low micromolar, inhibition of SDH by pyrazole carboxamides. The expectation is that 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid would exhibit inhibitory activity within a similar range, a hypothesis that can be rigorously tested using the experimental protocols outlined below.

Elucidating the Mechanism: A Step-by-Step Experimental Workflow

To definitively determine if 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid acts as an SDH inhibitor and to quantify its potency, a series of well-established in vitro and cellular assays can be employed. The following protocols provide a comprehensive, self-validating system for this investigation.

Experimental Workflow Overview

G cluster_0 In Vitro Validation cluster_1 Cellular Confirmation a Mitochondrial Isolation b SDH Activity Assay (Colorimetric) a->b c IC50 Determination b->c e Cellular Respiration Assay c->e Correlate in vitro potency with cellular effect d Cell Culture and Treatment d->e f Cell Viability Assay d->f

Caption: A logical workflow for investigating the mechanism of action, starting with in vitro enzyme inhibition and progressing to cellular-level validation.

Protocol 1: Isolation of Mitochondria

Rationale: To directly assess the effect of the compound on SDH, it is essential to first isolate the mitochondria, where the enzyme is located. This eliminates confounding variables from other cellular processes.

Materials:

  • Tissue source (e.g., rat liver, cultured cells)

  • Mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Mince the tissue or harvest cultured cells and wash with ice-cold PBS.

  • Resuspend the tissue or cell pellet in mitochondrial isolation buffer.

  • Homogenize the sample using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a suitable assay buffer and determine the protein concentration.

Protocol 2: In Vitro Succinate Dehydrogenase (Complex II) Activity Assay

Rationale: This colorimetric assay directly measures the enzymatic activity of SDH. The reduction of an electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), by electrons from succinate is monitored spectrophotometrically. A decrease in absorbance at 600 nm is proportional to SDH activity.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • Rotenone (Complex I inhibitor, to prevent reverse electron flow)

  • Potassium cyanide (KCN) (Complex IV inhibitor, to prevent electron flow downstream of Complex II)

  • 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid and comparator compounds (e.g., boscalid)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, rotenone, KCN, and DCPIP.

  • Add the isolated mitochondria to the wells of a 96-well plate.

  • Add varying concentrations of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid or comparator compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding the succinate solution to all wells.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Calculate the rate of DCPIP reduction (change in absorbance per minute).

  • To determine the IC50 value, plot the percentage of SDH inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

G cluster_0 SDH Catalytic Cycle cluster_1 Electron Transport & Assay Principle Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate e_minus SDH->e_minus 2e- UQ Ubiquinone (UQ) e_minus->UQ In vivo DCPIP_ox DCPIP (oxidized, blue) e_minus->DCPIP_ox In vitro assay UQH2 Ubiquinol (UQH2) UQ->UQH2 DCPIP_red DCPIP (reduced, colorless) DCPIP_ox->DCPIP_red Inhibitor SDH Inhibitor (e.g., Pyrazole Carboxamide) Inhibitor->SDH

Caption: The mechanism of SDH inhibition and the principle of the DCPIP-based colorimetric assay.

Conclusion

The structural characteristics of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid strongly suggest that its primary mechanism of action is the inhibition of succinate dehydrogenase. This guide provides a comprehensive framework for validating this hypothesis, from the foundational principles to detailed, actionable experimental protocols. By comparing its potential inhibitory activity against established SDHIs like boscalid and fluxapyroxad, researchers can accurately position this novel compound within the broader landscape of metabolic modulators. The provided workflows are designed to yield robust, publishable data, thereby empowering drug development professionals to make informed decisions in their research endeavors.

References

  • A-M-R, O., Ben-Lulu, S., Zvi, M., & Cohen, Y. (2020). Efficacy and Baseline Sensitivity of Succinate-Dehydrogenase-Inhibitor Fungicides for Management of Colletotrichum Crown Rot of Strawberry. Plant Disease, 104(11), 2860-2866. [Link]

  • Cui, X., Wang, Z., Zhang, Y., Liu, X., & Fan, Z. (2022). Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China. Journal of Fungi, 8(12), 1281. [Link]

  • Li, Y., Wang, Y., Li, Y., Wang, J., & Fan, Z. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(49), 13538-13547. [Link]

  • Miles, T. D., & D’Arcangelo, M. E. (2020). Baseline Sensitivity to Benzovindiflupyr of Alternaria alternata Isolates Exposed to SDHI Fungicides in Pistachio with Alternari. Plant Health Progress, 21(4), 273-277. [Link]

  • Piszczek, M., & Obłąk, E. (2021). The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines. International Journal of Molecular Sciences, 22(19), 10419. [Link]

  • ResearchGate. (n.d.). Comparative inhibitory effects (IC50 values) of eight SDHIs on the RC.... Retrieved January 28, 2026, from [Link]

  • Sieradzki, Z., & Słomka, A. (2023). Activity of the Succinate Dehydrogenase Inhibitor Fungicide Benzovindiflupyr Against Clarireedia spp. Plant Disease, 107(12), 3691-3698. [Link]

  • Tusi, J. M., & Peek, A. S. (2023). Complex II Biology in Aging, Health, and Disease. International Journal of Molecular Sciences, 24(15), 11986. [Link]

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